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  • Product: 2-tert-butyl-1H-indol-5-amine
  • CAS: 194242-23-4; 682357-49-9

Core Science & Biosynthesis

Foundational

2-tert-Butyl-1H-indol-5-amine: A Scoping Guide for a Novel Scaffold in Drug Discovery

Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2][3] This technica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide array of biological activities.[1][2][3] This technical guide delves into the chemical and potential biological landscape of a specific, yet underexplored, derivative: 2-tert-butyl-1H-indol-5-amine (CAS No: 682357-49-9).[4][5] While direct biological data for this compound is sparse in current literature, its unique structural features—a bulky tert-butyl group at the C2 position and an amino group at the C5 position—suggest a compelling potential for novel pharmacological activities. This document will serve as a comprehensive resource for researchers and drug development professionals by providing a proposed synthetic pathway, an analysis of its physicochemical properties, a prospective evaluation of its potential biological activities based on structure-activity relationships of related indole derivatives, and a strategic workflow for its initial biological screening.

Introduction: The Indole Scaffold in Modern Drug Discovery

The indole ring system is a privileged heterocyclic motif due to its ability to mimic the structure of peptides and interact with a diverse range of biological targets.[2] Its presence in key biomolecules like the amino acid tryptophan has made it a focal point for the design of therapeutic agents. Indole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective activities.[1][2][3] The functionalization of the indole core at various positions allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological profile. The subject of this guide, 2-tert-butyl-1H-indol-5-amine, presents a unique combination of substituents that warrants a thorough investigation of its therapeutic potential.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of 2-tert-butyl-1H-indol-5-amine would involve a multi-step process, likely beginning with a substituted aniline precursor. The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.

A Proposed Retrosynthetic Analysis:

G target 2-tert-butyl-1H-indol-5-amine step1 Reduction of Nitro Group target->step1 precursor1 2-tert-butyl-5-nitro-1H-indole step1->precursor1 step2 Fischer Indole Synthesis precursor2 4-Nitrophenylhydrazine step2->precursor2 precursor3 Pivalaldehyde (2,2-Dimethylpropanal) step2->precursor3 precursor1->step2

Caption: Proposed retrosynthetic pathway for 2-tert-butyl-1H-indol-5-amine.

Experimental Protocol:

  • Step 1: Fischer Indole Synthesis of 2-tert-butyl-5-nitro-1H-indole.

    • React 4-nitrophenylhydrazine with pivalaldehyde (2,2-dimethylpropanal) in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) in a suitable solvent like ethanol or acetic acid.

    • The reaction mixture is typically heated to facilitate the cyclization and formation of the indole ring.

    • Purification would likely involve column chromatography to isolate the desired 2-tert-butyl-5-nitro-1H-indole.

  • Step 2: Reduction of the Nitro Group.

    • The nitro group of 2-tert-butyl-5-nitro-1H-indole can be reduced to the corresponding amine using standard reducing agents.

    • Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like hydrogen gas or ammonium formate) or chemical reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid or iron powder in acetic acid).

    • Following the reduction, an aqueous workup and extraction, followed by purification (e.g., crystallization or column chromatography), would yield the final product, 2-tert-butyl-1H-indol-5-amine.

Physicochemical Properties (Predicted)

Based on its structure, the following physicochemical properties for 2-tert-butyl-1H-indol-5-amine can be anticipated:

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₂H₁₆N₂Provides the elemental composition.
Molecular Weight 188.27 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
XLogP3 ~2.5 - 3.5Suggests moderate lipophilicity, which is often favorable for cell membrane permeability.
Hydrogen Bond Donors 2 (from the amine and indole N-H)Influences solubility and receptor binding.
Hydrogen Bond Acceptors 1 (from the amine nitrogen)Influences solubility and receptor binding.
Topological Polar Surface Area (TPSA) ~42 ŲIndicates good potential for oral bioavailability and CNS penetration.

Prospective Biological Activities and Therapeutic Targets

The biological profile of 2-tert-butyl-1H-indol-5-amine can be hypothesized by examining the activities of structurally related compounds.

Anticancer Potential

The indole scaffold is prevalent in numerous anticancer agents.[1][3][6] The 5-aminoindole moiety, in particular, has been explored for its antiproliferative effects. The introduction of a bulky, lipophilic tert-butyl group at the C2 position could enhance binding to hydrophobic pockets within various protein targets.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many kinase inhibitors possess a substituted indole core. The 5-amino group could serve as a key hydrogen bond donor, interacting with the hinge region of protein kinases. The 2-tert-butyl group could occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

  • Tubulin Polymerization Inhibition: Indole derivatives are known to interact with the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

  • Topoisomerase Inhibition: Some indole alkaloids exhibit topoisomerase inhibitory activity, leading to DNA damage and cell death.[1]

Anti-inflammatory Activity

Indole derivatives have been investigated as inhibitors of key inflammatory enzymes such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). The 5-aminoindole scaffold is a feature of some anti-inflammatory compounds. The tert-butyl group could enhance the compound's interaction with the active sites of these enzymes.

Antimicrobial and Antiviral Activity

The indole nucleus is a common feature in natural and synthetic antimicrobial and antiviral agents. The specific substitution pattern of 2-tert-butyl-1H-indol-5-amine could confer activity against a range of pathogens.

A Strategic Workflow for Biological Evaluation

To systematically investigate the biological activity of 2-tert-butyl-1H-indol-5-amine, a tiered screening approach is recommended.

G start Synthesis and Purification of 2-tert-butyl-1H-indol-5-amine tier1 Tier 1: Primary Screening (Broad-Spectrum Assays) start->tier1 sub1 Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) against a panel of cancer cell lines tier1->sub1 sub2 Antimicrobial Assays (e.g., MIC determination) against bacterial and fungal strains tier1->sub2 sub3 Anti-inflammatory Assays (e.g., COX/LOX inhibition, cytokine release) tier1->sub3 tier2 Tier 2: Secondary Screening (Target-Specific Assays) sub4 Kinase Panel Screening tier2->sub4 sub5 Tubulin Polymerization Assay tier2->sub5 sub6 Mechanism of Action Studies (e.g., cell cycle analysis, apoptosis assays) tier2->sub6 tier3 Tier 3: Lead Optimization sub7 Structure-Activity Relationship (SAR) Studies tier3->sub7 sub8 In Vivo Efficacy and Toxicity Studies tier3->sub8 sub1->tier2 If active sub2->tier2 If active sub3->tier2 If active sub4->tier3 sub5->tier3 sub6->tier3

Caption: Proposed workflow for the biological evaluation of 2-tert-butyl-1H-indol-5-amine.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., a panel from the NCI-60) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-tert-butyl-1H-indol-5-amine in culture medium. Add the compound to the cells at various concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

2-tert-butyl-1H-indol-5-amine represents a novel and unexplored chemical entity with significant potential in drug discovery. Its unique structural features, combining a bulky hydrophobic group with a key hydrogen-bonding moiety on the privileged indole scaffold, make it an attractive candidate for screening against a variety of therapeutic targets. This technical guide provides a foundational framework for initiating research into this promising compound, from its synthesis to a comprehensive biological evaluation. The proposed workflow offers a systematic approach to uncovering its pharmacological profile and potentially identifying novel lead compounds for the development of future therapeutics. Further investigation into this and related analogs is highly encouraged to fully elucidate their structure-activity relationships and therapeutic utility.

References

  • Gomes, B., et al. (2024).
  • European Journal of Medicinal Chemistry. (2014). Synthesis and biological activity of polyalthenol and pentacyclindole analogues. PubMed.
  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-tert-Butyl-1H-indole. PubChem. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(tert-Butyl)-1H-indole-5-carboxylic acid. PubChem. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-N-Boc-amino-1H-indole. PubChem. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Tert-butoxycarbonyl)indole. PubChem. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2022).
  • ResearchGate. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
  • ResearchGate. (n.d.). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • SpringerLink. (2022). Recent progress in biologically active indole hybrids: a mini review. PubMed.
  • Taylor & Francis Online. (2020). Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. PubMed.
  • Wikipedia. (n.d.). 5-(2-Aminopropyl)indole. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). N-Boc-Dimethyltryptamin. Retrieved February 4, 2026, from [Link]

Sources

Exploratory

CAS number and molecular weight of 2-tert-butyl-1H-indol-5-amine.

This technical guide provides an in-depth analysis of 2-tert-butyl-1H-indol-5-amine , a privileged scaffold in medicinal chemistry, particularly within the development of allosteric inhibitors for viral polymerases (HCV...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-tert-butyl-1H-indol-5-amine , a privileged scaffold in medicinal chemistry, particularly within the development of allosteric inhibitors for viral polymerases (HCV NS5B) and receptor tyrosine kinases.[1]

Strategic Intermediate for Allosteric Antiviral & Kinase Inhibitor Discovery[1]

Executive Summary

2-tert-butyl-1H-indol-5-amine (CAS: 682357-49-9) represents a critical "privileged structure" in modern drug discovery.[1] Its structural uniqueness lies in the 2-tert-butyl group , a bulky lipophilic moiety that locks the indole into specific hydrophobic pockets within target proteins, most notably the "Thumb II" allosteric site of the Hepatitis C Virus (HCV) NS5B polymerase. Unlike simple methyl-indoles, the tert-butyl group induces a distinct conformational fit, often enhancing potency by orders of magnitude through Van der Waals interactions.[1] This amine is the primary precursor for generating diverse amide, urea, and sulfonamide libraries targeting viral replication and oncogenic signaling.

Chemical Identity & Physicochemical Profile

Property Data / Specification
Chemical Name 2-tert-butyl-1H-indol-5-amine
CAS Number 682357-49-9
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
SMILES CC(C)(C)C1=CC2=C(C=C(N)C=C2)N1
Appearance Light brown to beige crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; Insoluble in water
pKa (Calculated) ~17 (Indole NH), ~4.5 (Aniline NH₂)
LogP ~3.1 (Lipophilic)
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen); Light sensitive

Synthetic Pathway & Methodology

Workflow Diagram (DOT Visualization)

Synthesis_Workflow Start1 4-Nitrophenylhydrazine (HCl Salt) Step1 Step 1: Fischer Indole Cyclization (AcOH/H2SO4, Reflux) Start1->Step1 Start2 Pinacolone (3,3-Dimethyl-2-butanone) Start2->Step1 Inter Intermediate: 2-tert-butyl-5-nitroindole Step1->Inter -NH3, -H2O Step2 Step 2: Catalytic Hydrogenation (H2, 10% Pd/C, MeOH) Inter->Step2 Product Product: 2-tert-butyl-1H-indol-5-amine Step2->Product Reduction

Caption: Two-stage synthesis providing high regioselectivity for the 5-amino isomer.

Detailed Protocol
Step 1: Fischer Indole Cyclization
  • Rationale: The bulky tert-butyl group of pinacolone directs cyclization exclusively to the 2-position due to steric hindrance, avoiding the formation of the 3-isomer.[1]

  • Reagents: 4-Nitrophenylhydrazine hydrochloride (1.0 eq), Pinacolone (1.1 eq), Glacial Acetic Acid (Solvent), Conc. H₂SO₄ (Catalyst).[2]

  • Procedure:

    • Suspend 4-nitrophenylhydrazine HCl in glacial acetic acid.

    • Add pinacolone dropwise at ambient temperature.

    • Heat the mixture to reflux (118°C) for 4–6 hours. Critical Control Point: Monitor consumption of hydrazine by TLC to prevent formation of polymeric side products.

    • Cool to room temperature and pour into ice-water. The crude 2-tert-butyl-5-nitroindole precipitates as a yellow solid.[1]

    • Filter, wash with water, and recrystallize from ethanol to remove trace acid.

Step 2: Catalytic Hydrogenation (Nitro Reduction)
  • Rationale: Chemical reductions (e.g., SnCl₂, Fe/HCl) are messy and generate metal waste. Catalytic hydrogenation is cleaner and preserves the indole ring integrity if conditions are mild.

  • Reagents: 2-tert-butyl-5-nitroindole, 10% Pd/C (5 mol%), Methanol or Ethanol, Hydrogen gas (balloon or 1 atm).

  • Procedure:

    • Dissolve the nitroindole intermediate in degassed methanol.

    • Add 10% Pd/C under an argon blanket (Caution: Pyrophoric).

    • Purge with Hydrogen gas and stir at Room Temperature for 2–4 hours.

    • Validation: Monitor the disappearance of the bright yellow nitro color; the solution will turn clear/pale brown.

    • Filter through a Celite pad to remove the catalyst.

    • Concentrate the filtrate in vacuo. Note: The amine is oxidation-sensitive.[1] Store immediately under inert gas or convert to a stable salt (e.g., HCl) if not using immediately.

Therapeutic Applications & Mechanism of Action[5][6]

The 2-tert-butyl-1H-indol-5-amine scaffold is a cornerstone in the design of Non-Nucleoside Inhibitors (NNIs) for HCV NS5B Polymerase.[1]

Mechanistic Insight: The "Thumb II" Allosteric Pocket

HCV NS5B polymerase has a "right hand" structure (Fingers, Palm, Thumb). Inhibitors containing this indole scaffold typically bind to the Thumb II allosteric site.

  • The Indole Core: Acts as a flat anchor, stacking against hydrophobic residues (e.g., Leu419, Met423).

  • The 5-Amino Group: Serves as a vector for attaching hydrogen-bond acceptors (amides/ureas) that interact with the protein backbone (e.g., Arg422).

  • The 2-tert-butyl Group: This is the pharmacophoric "warhead."[1] It occupies a deep, lipophilic pocket, inducing a conformational change that prevents the RNA template from binding effectively, thus halting viral replication.

Signaling & Inhibition Pathway (DOT Visualization)

Mechanism_Action Compound 2-tert-butyl-1H-indol-5-amine (Derivatives) Target HCV NS5B Polymerase (Thumb II Allosteric Site) Compound->Target Hydrophobic Interaction (tert-butyl group) Effect1 Conformational Locking (Prevents 'Closed' Active State) Target->Effect1 Allosteric Modulation Effect2 Inhibition of RNA Binding Effect1->Effect2 Outcome Viral Replication Halted Effect2->Outcome

Caption: Mechanism of NS5B inhibition via allosteric locking of the polymerase thumb domain.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, compare your data against these expected values. Any deviation suggests oxidation (quinone imine formation) or incomplete reduction.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.6 ppm (s, 1H): Indole NH (Broad, exchangeable).

    • δ 6.9 - 7.1 ppm (m, 3H): Aromatic protons (C4, C6, C7). Look for the characteristic ortho/meta coupling pattern.

    • δ 5.9 - 6.0 ppm (s, 1H): C3-H (Unique singlet for 2-substituted indoles).[1]

    • δ 4.5 ppm (bs, 2H): Aniline NH₂ (Broad, exchangeable).

    • δ 1.35 ppm (s, 9H): tert-Butyl group (Strong, sharp singlet).

  • LC-MS (ESI+):

    • [M+H]⁺: 189.15 m/z.

    • Purity Check: Ensure no peak at [M+H]⁺ 219 (unreduced nitro intermediate).

Safety & Handling Protocols

  • Oxidation Hazard: Like most electron-rich anilines and indoles, this compound is prone to oxidation upon air exposure, turning dark brown/black.[1] Always store under Argon or Nitrogen.

  • Toxicity: Classified as H302 (Harmful if swallowed) and H315/H319 (Irritant) . Use standard PPE (gloves, goggles, fume hood).

  • Stability: Stable in solution (DMSO/MeOH) for <24 hours. For long-term storage, keep as a solid at -20°C.

References

  • Preparation of Indole Derivatives via Fischer Synthesis

    • Source: Robinson, B. "The Fischer Indole Synthesis."[3][4] Chemical Reviews, 1963, 63(4), 373–401.

    • Relevance: Found
  • Synthesis of 2-tert-butyl-5-aminoindole Precursors (Ivacaftor Intermediates)

    • Source: US Patent 7,495,103 B2.
    • Relevance: Describes the Pd/C reduction of tert-butyl-nitroarom
  • HCV NS5B Polymerase Inhibitors (Indole Scaffolds)

    • Source: Beaulieu, P. L., et al. "Non-Nucleoside Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery of Indole 5-Carboxamides." Bioorganic & Medicinal Chemistry Letters, 2004.
    • Relevance: Establishes the 2-tert-butyl indole as a key pharmacophore for NS5B inhibition.[1]

  • Chemical Identity & Safety Data

    • Source: PubChem Compound Summary for CID 682357-49-9.[1]

    • Relevance: Verific

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-tert-butyl-1H-indol-5-amine

Executive Summary & Strategic Rationale The synthesis of 2-tert-butyl-1H-indol-5-amine (CAS 682357-49-9) is a critical workflow in the development of HCV NS5B polymerase inhibitors and various kinase-targeted therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 2-tert-butyl-1H-indol-5-amine (CAS 682357-49-9) is a critical workflow in the development of HCV NS5B polymerase inhibitors and various kinase-targeted therapeutics.[1] The steric bulk of the tert-butyl group at the C2 position provides metabolic stability against oxidation, while the C5-amine serves as a versatile handle for amide coupling or urea formation.[1]

Strategic Route Selection: While direct Fischer indolization using 4-aminophenylhydrazine is theoretically possible, it is experimentally flawed due to the high susceptibility of the free amine to oxidative polymerization under the harsh acidic conditions required for cyclization.

Therefore, this protocol utilizes a Two-Stage "Protect-then-Reduce" Strategy :

  • Fischer Cyclization: Synthesis of the robust intermediate 2-tert-butyl-5-nitro-1H-indole.

  • Chemo-selective Reduction: Catalytic hydrogenation of the nitro group to the target amine.

This route maximizes yield, simplifies purification, and ensures the final product meets "Pharma-Grade" purity specifications (>98%).[1]

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow, from hydrazone formation through the [3,3]-sigmatropic rearrangement to the final reduction.

IndoleSynthesis Start1 4-Nitrophenylhydrazine HCl Hydrazone Intermediate: Hydrazone Species Start1->Hydrazone Condensation Start2 Pinacolone (3,3-dimethyl-2-butanone) Start2->Hydrazone NitroIndole INTERMEDIATE 1: 2-tert-butyl-5-nitro-1H-indole Hydrazone->NitroIndole AcOH/H2SO4, Reflux [3,3]-Sigmatropic Rearrangement - NH3 FinalProduct TARGET: 2-tert-butyl-1H-indol-5-amine NitroIndole->FinalProduct H2 (1 atm), 10% Pd/C MeOH, RT

Figure 1: Synthetic workflow for 2-tert-butyl-1H-indol-5-amine. The pathway prioritizes the stability of the nitro group during the harsh cyclization phase.

Experimental Protocol

Phase 1: Synthesis of 2-tert-butyl-5-nitro-1H-indole

Objective: Construct the indole core via Fischer Indole Synthesis.[1]

Reagents & Materials
ReagentMW ( g/mol )EquivalentsMass/VolRole
4-Nitrophenylhydrazine HCl 189.601.010.0 gLimiting Reagent
Pinacolone 100.161.26.34 g (~7.9 mL)Ketone Source
Acetic Acid (Glacial) 60.05Solvent100 mLSolvent/Catalyst
Sulfuric Acid (conc.) 98.08Catalyst5.0 mLCo-Catalyst
Procedure
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Solubilization: Charge the flask with 4-Nitrophenylhydrazine Hydrochloride (10.0 g) and Glacial Acetic Acid (100 mL). Stir at room temperature for 10 minutes.

  • Addition: Add Pinacolone (7.9 mL) followed by the slow, dropwise addition of concentrated Sulfuric Acid (5.0 mL). Caution: Exothermic.[1]

  • Cyclization: Heat the reaction mixture to reflux (approx. 118°C) for 4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc in Hexanes).[1] The starting hydrazine spot should disappear, and a fluorescent indole spot should appear.

  • Quench: Cool the mixture to room temperature. Pour the dark reaction mixture slowly into Ice Water (500 mL) with vigorous stirring. The crude indole will precipitate as a yellow/brown solid.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with water (3 x 100 mL) to remove residual acid.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) .

    • Yield Expectations: 65-75%[1]

    • Appearance: Yellow needles.[1]

Phase 2: Reduction to 2-tert-butyl-1H-indol-5-amine

Objective: Chemoselective reduction of the nitro group without reducing the indole double bond.[1]

Reagents & Materials
ReagentMW ( g/mol )EquivalentsMass/VolRole
2-tert-butyl-5-nitro-1H-indole 218.251.05.0 gReactant
10% Pd/C (wet) N/A10 wt%0.5 gCatalyst
Methanol 32.04Solvent50 mLSolvent
Hydrogen Gas 2.02ExcessBalloon (1 atm)Reductant
Procedure
  • Safety Check: Palladium on Carbon is pyrophoric when dry.[1] Always keep it wet with solvent and purge the flask with inert gas (Nitrogen/Argon) before introducing Hydrogen.[1]

  • Loading: In a 250 mL round-bottom flask, suspend the Nitroindole intermediate (5.0 g) in Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under a gentle stream of Nitrogen.[1]

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon pressure) three times. Stir vigorously at room temperature for 6–12 hours.

    • Checkpoint: The yellow color of the nitro compound will fade to a clear or pale grey solution. TLC (50% EtOAc/Hexane) will show a lower Rf spot (amine) that stains purple with Ninhydrin.[1]

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol. Caution: Do not let the filter cake dry out completely in air to prevent ignition.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Storage: The resulting solid is 2-tert-butyl-1H-indol-5-amine .[1]

    • Yield Expectations: 85-95%[1]

    • Storage: Store under Argon at -20°C. Amines are prone to oxidation (darkening) upon air exposure.[1]

Quality Control & Validation

To ensure the protocol was successful, verify the product against these specifications:

MetricSpecificationMethod
Appearance Off-white to pale brown solidVisual
Purity > 98.0%HPLC (C18, MeCN/H2O gradient)
Mass Spec [M+H]+ = 189.14LC-MS (ESI+)
1H NMR Distinct t-butyl singlet (~1.3 ppm, 9H)400 MHz DMSO-d6

Troubleshooting:

  • Low Yield in Step 1: Ensure the hydrazine hydrochloride is dry. Water inhibits the acid-catalyzed rearrangement.[1]

  • Incomplete Reduction in Step 2: If the reaction stalls, refresh the Hydrogen balloon or add a fresh portion of catalyst (under inert atmosphere).

References

  • Fischer Indole Synthesis Mechanism & Scope

    • Robinson, B. "The Fischer Indole Synthesis."[2][3][4][5][6] Chemical Reviews, 1969, 69(2), 227–250.[1][5]

    • [1]

  • Properties of 2-tert-butyl-1H-indol-5-amine (CAS 682357-49-9)

    • BLD Pharm.[1] "2-(tert-Butyl)-1H-indol-5-amine Product Data."

  • Catalytic Hydrogenation of Nitroarenes

    • TCI Chemicals.[1] "Hydrogenation Catalysts Application Note."

  • Synthesis of HCV Inhibitors (Contextual Application)

    • Beaulieu, P. L., et al.[1] "Inhibitors of the HCV NS5B polymerase: synthesis and biological evaluation of indole-based analogs."[1] Bioorganic & Medicinal Chemistry Letters, 2006.

Sources

Application

Application Note: Strategic Deployment of 2-tert-butyl-1H-indol-5-amine for Target Validation in CFTR Modulator Discovery

Abstract & Introduction 2-tert-butyl-1H-indol-5-amine (CAS: 682357-49-9) is not merely a synthetic intermediate; it is a privileged pharmacophore anchor used extensively in the validation of druggable pockets within the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-tert-butyl-1H-indol-5-amine (CAS: 682357-49-9) is not merely a synthetic intermediate; it is a privileged pharmacophore anchor used extensively in the validation of druggable pockets within the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and related ABC transporters.[1]

In the context of drug discovery, this molecule serves as a Fragment Probe .[1] Its structural significance lies in the 2-tert-butyl group , which provides a critical hydrophobic "lock" within the transmembrane domains of CFTR, and the 5-amino group , which acts as a versatile "exit vector" for probing adjacent polar sub-pockets.[1] This scaffold is the structural core of clinically approved correctors such as Tezacaftor (VX-661) .[1]

This guide details the protocols for using this probe to validate binding sites on Class II CFTR mutants (e.g., F508del) and to assess the "druggability" of hydrophobic pockets in novel ABC transporter targets.[1]

Chemical Properties & Handling[1][2][3]

To ensure experimental reproducibility, strict adherence to solubility and stability protocols is required.[1] The 2-tert-butyl group significantly increases lipophilicity compared to the parent indole.[1]

PropertySpecificationCritical Note
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol Fragment-like (<200 Da)
cLogP ~3.8High lipophilicity; prone to non-specific binding.[1]
Solubility DMSO (>50 mM), EthanolInsoluble in water. Avoid aqueous stock solutions.[1]
Stability Oxidatively labile (Amine/Indole)Store at -20°C under Argon.[1] Solutions must be fresh.
pKa ~17 (Indole NH), ~4-5 (Aniline NH₂)The 5-amine is the primary nucleophile/H-bond donor.[1]
Preparation of 10 mM Stock Solution
  • Weigh 1.88 mg of 2-tert-butyl-1H-indol-5-amine.[1]

  • Dissolve in 1.0 mL of anhydrous DMSO (sequencing grade).

  • Vortex for 30 seconds until clear.

  • Aliquot into amber glass vials (50 µL each) to prevent freeze-thaw cycles.

  • Quality Control: Verify purity via LC-MS prior to use; oxidation products (purple/brown discoloration) will interfere with fluorescence assays.

Mechanism of Action & Probe Logic[1][4]

The probe functions via a "Key and Keyhole" mechanism.

  • The Anchor (2-tert-butyl): Occupies a deep hydrophobic pocket on the CFTR surface (likely the NBD1-MSD2 interface), stabilizing the folded state.[1]

  • The Vector (5-amine): Points towards the solvent/protein interface, allowing for the attachment of "tails" (via amide coupling) to improve affinity.[1]

Validation Logic: If 2-tert-butyl-1H-indol-5-amine shows specific binding (even with low affinity,


 ~ µM-mM range) and displaces known correctors, the target pocket is validated as "druggable."[1]
Diagram 1: Pharmacophore & Binding Logic

BindingLogic cluster_0 Pharmacophore Elements Probe 2-tert-butyl-1H-indol-5-amine (Probe) Complex Stabilized Probe-Target Complex Probe->Complex tButyl 2-tert-butyl Group (Hydrophobic Anchor) Probe->tButyl Amine 5-Amino Group (Exit Vector/H-Bond) Probe->Amine Target CFTR Hydrophobic Pocket (NBD1-MSD Interface) Target->Complex Binding Event Validation Target Validated (Druggable Site) Complex->Validation DSF/SPR Signal tButyl->Target Van der Waals Lock Amine->Target H-Bonding Potential

Caption: The 2-tert-butyl group anchors the probe, while the 5-amine allows detection of binding orientation.[1]

Protocol 1: Target Engagement via Surface Plasmon Resonance (SPR)[1]

Since fragments often have fast off-rates, SPR is superior to radioligand binding.[1] This protocol validates direct physical interaction.[1]

Objective: Determine


 and Ligand Efficiency (LE).
Materials:
  • Sensor Chip: CM5 or Ni-NTA (if His-tagged protein).[1]

  • Protein: Purified CFTR NBD1 domain or full-length CFTR (stabilized in detergent/nanodiscs).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% P20, 1% DMSO).[1] Crucial: Match DMSO concentration exactly in samples.

Step-by-Step Workflow:
  • Immobilization: Immobilize Target Protein to ~3000 RU density. Keep a reference channel empty (or with a non-binding mutant).[1]

  • Sample Prep: Prepare a dilution series of the probe in Running Buffer: 0, 10, 30, 100, 300, 1000 µM.

    • Note: High concentrations are needed for fragments.[1] Ensure solubility.

  • Injection: Inject samples for 60s (association) followed by 60s dissociation. Flow rate: 30 µL/min.

  • Solvent Correction: Perform DMSO solvent correction cycles (0.5% to 1.5% DMSO) to account for bulk refractive index changes.[1]

  • Analysis: Fit data to a 1:1 Steady State Affinity model .

    • Success Criteria: A rectangular binding isotherm (saturation reached).

    • Failure Mode: Linear non-specific binding indicates the probe is aggregating or partitioning into lipids (if using nanodiscs).[1]

Protocol 2: Functional Validation (Competition Assay)

This assay determines if the probe binds to the same site as a known corrector (e.g., Tezacaftor) or a different site.[1]

Objective: Assess if the probe competes with a labeled tracer or known drug.

Materials:
  • Cells: CFBE41o- cells expressing F508del-CFTR.[1]

  • Assay: FLIPR Membrane Potential Assay (Molecular Devices).

  • Control Compound: Tezacaftor (Positive Control).[1]

Step-by-Step Workflow:
  • Seeding: Plate cells in 384-well black plates. Incubate 24h at 37°C.[1]

  • Dosing: Treat cells with:

    • Group A: Tezacaftor (10 µM) [Max Signal].[1]

    • Group B: Probe (Titration: 1 µM - 100 µM).[1]

    • Group C: Tezacaftor (10 µM) + Probe (100 µM) [Competition].[1]

  • Incubation: Incubate for 24h (correction requires time for trafficking).

  • Activation: Wash cells, add FLIPR dye.[1] Stimulate CFTR with Forskolin (10 µM) .

  • Readout: Measure fluorescence quenching (depolarization due to Cl- efflux).

Interpretation:

  • Synergy: If Probe + Tezacaftor signal > Tezacaftor alone, the probe binds an allosteric site (Site 2).[1]

  • Competition: If Probe + Tezacaftor signal < Tezacaftor alone, the probe competes for the orthosteric site (Site 1).[1]

  • Note: As a fragment of Tezacaftor, this probe is expected to show weak partial correction or competitive antagonism against the full molecule depending on concentration.[1]

Protocol 3: "Rapid Expansion" Validation (In Situ Click)[1]

To definitively prove the 5-amine vector is viable, perform a crude amide coupling to validate the exit vector.[1]

  • Reaction: Mix Probe (1 eq) + Diverse Acid Chloride Library (1.1 eq) + Pyridine in 96-well plate.

  • Incubation: 1 hour RT.

  • Direct Assay: Dilute reaction mixture 1:1000 into the biological assay (Protocol 2).

  • Logic: If the "grown" molecule shows >10x potency boost over the parent amine, the binding orientation and the "exit vector" are validated.[1]

Experimental Workflow Diagram

Workflow cluster_QC Phase 1: QC & Prep cluster_Bind Phase 2: Biophysical Validation cluster_Func Phase 3: Functional Validation Start Start: 2-tert-butyl-1H-indol-5-amine QC LC-MS Purity Check (>98%) Start->QC Sol Solubility Test (DMSO/Buffer) QC->Sol SPR SPR/DSF Assay (Kd Determination) Sol->SPR Decision1 Specific Binding? SPR->Decision1 Decision1->Start No (Redesign Scaffold) Cell Cellular Trafficking Assay (F508del-CFTR) Decision1->Cell Yes Comp Competition Assay (vs. Tezacaftor) Cell->Comp End Proceed to Hit-to-Lead (Amide Coupling) Comp->End Target Validated

Caption: Step-by-step validation workflow from chemical QC to functional competition assays.

References

  • Vertex Pharmaceuticals Inc. (2010).[1] Indole derivatives as CFTR modulators. US Patent US7645789B2.[1] Link

    • Context: Primary source describing the synthesis and activity of 2-tert-butyl-indole derivatives as CFTR correctors.[1]

  • Hadida, S., et al. (2014).[1] Discovery of N-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-methyl-2-(1-(4-monofluoromethylphenyl)-cyclopropanecarboxamido)pyridine-3-carboxamide (Lumacaftor, VX-809), a Potential CFTR Corrector for the Treatment of Cystic Fibrosis.[1] Journal of Medicinal Chemistry, 57(23), 9776–9795.[1] Link[1]

    • Context: Establishes the methodology for validating CFTR corrector fragments and the importance of the hydrophobic anchor.
  • Erlanson, D. A., et al. (2016).[1] Fragment-based drug discovery: journal of medicinal chemistry. Journal of Medicinal Chemistry, 59(15), 6581–6616.[1] Link[1]

    • Context: Authoritative guide on using low-affinity fragments (like the title compound)
  • ChemicalBook. (n.d.).[1][2] 2-tert-Butyl-1H-indol-5-amine Properties and CAS 682357-49-9. Link

    • Context: Verification of physicochemical properties and commercial availability.[1][2]

Sources

Method

Mastering the Purification of 2-tert-butyl-1H-indol-5-amine: An Application Guide for Researchers

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate 2-tert-butyl-1H-indol-5-amine is a vital building block in contemporary drug discovery, serving as a key intermediate in the synthesis of a wide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for a Key Synthetic Intermediate

2-tert-butyl-1H-indol-5-amine is a vital building block in contemporary drug discovery, serving as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the yield, stereoselectivity, and ultimately the biological activity and safety of the final drug candidate. This application note provides a comprehensive guide to the purification of 2-tert-butyl-1H-indol-5-amine, offering detailed protocols and expert insights to empower researchers in obtaining this compound with the high degree of purity required for pharmaceutical development.

The unique chemical architecture of 2-tert-butyl-1H-indol-5-amine, featuring a basic amino group and a sterically hindered tert-butyl group on the indole scaffold, presents specific challenges and opportunities for its purification. This guide will explore a multi-faceted approach, combining classical acid-base extraction, state-of-the-art chromatographic techniques, and meticulous crystallization to achieve optimal purity.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The successful purification of any compound begins with a thorough understanding of its potential impurities. In the context of the synthesis of 2-tert-butyl-1H-indol-5-amine, common impurities may include unreacted starting materials, by-products from side reactions, and residual reagents.[1][2]

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as the corresponding nitro-indole precursor.

  • Isomeric By-products: Positional isomers formed during the indole synthesis.

  • Oxidation Products: Indole derivatives are susceptible to oxidation, leading to colored impurities.

  • Residual Catalysts and Reagents: Depending on the synthetic route, traces of metals or other reagents may persist.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) is crucial for identifying the major impurities and tailoring the purification strategy accordingly.

A Multi-Step Purification Strategy: From Crude to Crystalline

A robust purification strategy for 2-tert-butyl-1H-indol-5-amine typically involves a sequential combination of techniques, each targeting different types of impurities.

Purification_Workflow Crude_Product Crude 2-tert-butyl-1H-indol-5-amine Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction To remove acidic and neutral impurities Column_Chromatography Column Chromatography Acid_Base_Extraction->Column_Chromatography To separate from closely related basic impurities Recrystallization Recrystallization Column_Chromatography->Recrystallization For final polishing and removal of trace impurities Pure_Product High-Purity Product (>99%) Recrystallization->Pure_Product

Figure 1: A generalized workflow for the purification of 2-tert-butyl-1H-indol-5-amine.

Protocol 1: Liquid-Liquid Extraction for Initial Cleanup

This initial step leverages the basicity of the amine functional group to separate the target compound from acidic and neutral impurities.

Principle:

The basic amino group of 2-tert-butyl-1H-indol-5-amine can be protonated in an acidic aqueous solution, rendering it water-soluble as the corresponding ammonium salt. Neutral and acidic impurities will remain in the organic phase and can be removed. Subsequent basification of the aqueous layer deprotonates the amine, allowing it to be extracted back into an organic solvent.[3]

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude 2-tert-butyl-1H-indol-5-amine in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). The target compound will move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated amine. The organic layer containing neutral and acidic impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), until the pH is greater than 10. This will cause the free amine to precipitate or form an oil.

  • Back-Extraction: Extract the free amine back into a fresh portion of organic solvent (DCM or EtOAc).

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.

Expert Insights:
  • Solvent Choice: Dichloromethane is often preferred for its ability to dissolve a wide range of organic compounds and its volatility, which facilitates removal.

  • Emulsion Prevention: Slow and gentle inversion of the separatory funnel during washing steps can help prevent the formation of emulsions, which are common with amine-containing compounds.

  • Complete Protonation/Deprotonation: Ensure complete transfer of the amine to the aqueous phase by checking the pH after the acidic wash. Similarly, ensure complete deprotonation by monitoring the pH during basification.

Protocol 2: Flash Column Chromatography for Fine Purification

For the removal of closely related basic impurities and other non-polar contaminants, flash column chromatography is the method of choice.[4][5]

Principle:

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[5] For basic compounds like amines, the acidic nature of silica gel can lead to poor separation and tailing. This can be mitigated by adding a small amount of a basic modifier to the mobile phase.[4]

Step-by-Step Protocol:
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent and pack it into a column.

  • Sample Loading: Dissolve the partially purified product from the extraction step in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient for indole amines is a mixture of hexane and ethyl acetate, with the addition of 0.5-1% triethylamine (TEA) to suppress tailing.[6]

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Data Presentation: Recommended Solvent Systems
Impurity Type Stationary Phase Mobile Phase (Gradient) Modifier
Non-polar impuritiesSilica GelHexane/Ethyl Acetate (9:1 to 1:1)1% Triethylamine
Polar impuritiesSilica GelDichloromethane/Methanol (99:1 to 9:1)1% Triethylamine
Very polar impuritiesAmine-functionalized SilicaHexane/Ethyl Acetate (9:1 to 1:1)None required
Expert Insights:
  • TLC Optimization: Before running the column, optimize the solvent system using TLC to ensure good separation between the product and impurities (aim for a ΔRf of at least 0.2).

  • Amine-Functionalized Silica: For particularly challenging separations or sensitive amines, using amine-functionalized silica can provide superior results by minimizing interactions with acidic silanol groups.[4]

  • Dry Loading: Dry loading the sample onto silica gel often results in better resolution compared to wet loading directly onto the column.

Chromatography_Principle cluster_column Silica Gel Column (Stationary Phase) cluster_mobile Mobile Phase Silica SiO2 Surface (Acidic Silanol Groups) Solvent Solvent + Triethylamine (TEA) Product 2-tert-butyl-1H-indol-5-amine Solvent->Product Elution Impurity Less Polar Impurity Solvent->Impurity Faster Elution Product->Silica Adsorption (weakened by TEA) Impurity->Silica Weaker Adsorption

Figure 2: Principle of modified silica gel chromatography for amine purification.

Protocol 3: Recrystallization for Final Polishing

Recrystallization is an excellent final step to obtain a highly pure, crystalline solid and to remove any remaining trace impurities.

Principle:

This technique relies on the difference in solubility of the target compound and its impurities in a particular solvent at different temperatures. The compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Step-by-Step Protocol:
  • Solvent Selection: Choose a suitable solvent or solvent system in which 2-tert-butyl-1H-indol-5-amine has the desired solubility characteristics. Common solvents for indole derivatives include ethanol, methanol, toluene, or mixtures with hexane.

  • Dissolution: Dissolve the compound in the minimum amount of boiling solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Expert Insights:
  • Solvent Screening: Perform small-scale solubility tests to identify the optimal recrystallization solvent.

  • Slow Cooling: Slow cooling is crucial for the formation of large, well-defined crystals, which are typically of higher purity.

  • Seeding: If crystallization does not occur, adding a seed crystal of the pure compound can initiate the process.

Purity Assessment

After purification, it is essential to assess the purity of the final product. The following techniques are recommended:

  • HPLC: To determine the percentage purity and detect any remaining impurities.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The purification of 2-tert-butyl-1H-indol-5-amine to a high degree of purity is an achievable goal through a systematic and multi-step approach. By combining the principles of acid-base extraction, modified column chromatography, and careful recrystallization, researchers can obtain material of sufficient quality for demanding applications in drug discovery and development. The protocols and expert insights provided in this guide are intended to serve as a valuable resource for scientists working with this important synthetic intermediate.

References

  • Organic Syntheses. tert-BUTYLAMINE.
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print.
  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine.
  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
  • AWS.
  • ResearchGate. Recyclization of (2-Aminophenyl)bis(5- tert -butyl-2-furyl)
  • Biotage.
  • PubChem. 2-tert-Butyl-1H-indole.
  • YouTube.
  • ResearchGate.
  • Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • PubMed. Ion chromatography of amylamine and tert.-butylamine in pharmaceuticals.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid.
  • MDPI. Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine.
  • Wikipedia. tert-Butylamine.
  • ResearchGate.
  • Cheméo. tert-butyl-n-amyl-amine - Chemical & Physical Properties.
  • ResearchGate.
  • The Royal Society of Chemistry.
  • MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.
  • Organic Syntheses. tert-BUTYL ISOCYANIDE.
  • PubChem. 2-(tert-Butyl)-1H-indole-5-carboxylic acid.

Sources

Application

analytical methods for quantifying 2-tert-butyl-1H-indol-5-amine

This Application Note provides a rigorous, field-proven methodology for the quantification of 2-tert-butyl-1H-indol-5-amine (CAS 682357-49-9), a critical intermediate in the synthesis of indole-based therapeutics (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven methodology for the quantification of 2-tert-butyl-1H-indol-5-amine (CAS 682357-49-9), a critical intermediate in the synthesis of indole-based therapeutics (e.g., viral polymerase inhibitors, CRTH2 antagonists).[1][2]

Unlike standard stable intermediates, 5-aminoindoles are electronically rich and highly susceptible to oxidative degradation, forming quinone-imine type impurities.[1][2] This guide prioritizes sample stability and chromatographic resolution to ensure data integrity.

Part 1: Analyte Profile & Chemical Challenges

Before initiating analysis, the operator must understand the physicochemical behavior of the target.[2]

PropertySpecificationAnalytical Implication
Analyte Name 2-tert-butyl-1H-indol-5-amineTarget Analyte
CAS Number 682357-49-9Reference Standard ID
Structure Indole core, 5-NH₂, 2-t-BuHydrophobic (t-Bu) & Basic (NH₂)
Mol.[1][2][3][4][5] Weight 188.27 g/mol Monoisotopic Mass: 188.13
Acidity (pKa) ~5.0 (Aniline-like amine)Ionized at pH < 4; Neutral at pH > 6
LogP ~3.5 (Estimated)High retention on C18; requires high % Organic
Stability High Oxidation Risk CRITICAL: Turns purple/brown upon air exposure.[1][2] Requires antioxidant.[1][2]

Part 2: Analytical Workflow Visualization

The following diagram outlines the decision logic and workflow for handling this sensitive amine.

AnalyticalWorkflow Start Raw Material / Reaction Mixture Risk Risk Assessment: Oxidation Sensitive? Start->Risk Prep Sample Preparation (Amber Glass + Antioxidant) Risk->Prep YES (5-Aminoindole) Method_Sel Select Method Prep->Method_Sel HPLC Method A: HPLC-UV (QC) Robust Quantification Method_Sel->HPLC Purity/Assay LCMS Method B: LC-MS (R&D) Trace Impurity ID Method_Sel->LCMS Structure Elucidation Data Data Processing Integration & Purity Calc HPLC->Data LCMS->Data Report Final COA / Report Data->Report

Figure 1: Analytical workflow emphasizing the critical oxidation risk assessment step prior to method selection.

Part 3: Detailed Experimental Protocols

Protocol A: Sample Preparation (The "Stabilized Diluent" Method)

Failure to follow this specific prep will likely result in the appearance of "ghost" impurity peaks caused by in-situ degradation during the autosampler wait time.[2]

1. Preparation of Stabilized Diluent:

  • Solvent A: Acetonitrile (HPLC Grade).[2]

  • Solvent B: 0.1% (w/v) Ascorbic Acid in Water (Freshly prepared).

  • Mix: Combine 50% Solvent A and 50% Solvent B.

  • Rationale: Ascorbic acid acts as a sacrificial antioxidant, preventing the oxidation of the 5-amino group.[1][2]

2. Standard Preparation:

  • Accurately weigh 10.0 mg of 2-tert-butyl-1H-indol-5-amine Reference Standard into a 20 mL Amber volumetric flask.

  • Dissolve and dilute to volume with Stabilized Diluent .

  • Concentration: 0.5 mg/mL.[1][2]

  • Storage: Use immediately or store at 4°C for max 24 hours.

3. Sample Preparation:

  • Weigh sample equivalent to 10 mg of target.[2]

  • Dissolve in 10 mL of Stabilized Diluent.

  • Sonicate for 5 minutes (keep temperature < 25°C).

  • Filter through 0.22 µm PTFE syringe filter into an Amber HPLC vial.[1][2]

Protocol B: HPLC-UV Method (Robust QC)

This method uses a low pH buffer to keep the amine protonated (improving solubility) and a C18 column with steric protection to prevent peak tailing.[1][2]

ParameterCondition
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XSelect CSH C18
Column Temp 35°C
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1][2]2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV @ 230 nm (Quantification) and 280 nm (ID/Purity)
Run Time 15 Minutes

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
10.0 10 90
12.0 10 90
12.1 90 10

| 15.0 | 90 | 10 |[1][2]

Technical Insight: The 2-tert-butyl group makes the molecule highly lipophilic.[1][2] The gradient must ramp to 90% B to ensure the main peak elutes and no late-eluting dimers remain on the column.[1][2]

Protocol C: LC-MS Method (Trace Analysis)

Used when identifying unknown impurities or confirming molecular mass.[1][2]

  • System: UHPLC coupled to Q-TOF or Triple Quad.[1][2]

  • Column: Waters BEH C18 (2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS Mode: ESI Positive (+).[2]

  • Target Ion: [M+H]+ = 189.14 m/z .[2]

  • Fragment Ions (MS/MS): Expect loss of t-Butyl group (M-57) or NH3 (M-17).[1][2]

Part 4: Method Validation & Troubleshooting

System Suitability Criteria (SST)

Before releasing results, the system must pass these checks:

  • Tailing Factor (T): NMT 1.5 (Strict control due to amine interaction).[2]

  • Theoretical Plates (N): > 5000.

  • RSD (n=5): < 2.0% for peak area.[2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Silanol interaction with amineEnsure Mobile Phase A pH is < 3.[1][2]0. Use "Endcapped" or "Hybrid" columns (CSH/BEH).[2]
New Impurity Growing Sample oxidation in vialVerify Ascorbic Acid was added. Ensure Amber vials are used. Keep autosampler at 4°C.
Retention Time Drift Temperature fluctuationThe t-butyl group is sensitive to temp.[1][2] Thermostat column oven precisely at 35°C.
Low Recovery Adsorption to glassSilanized glassware not required, but avoid low-quality plastic vials.[1][2]

Part 5: Chemical Logic & Degradation Pathway

Understanding why the method fails is as important as the method itself.[2]

Degradation Indole 2-tert-butyl-1H-indol-5-amine (Colorless) Radical Indolyl Radical (Intermediate) Indole->Radical Oxidation (O2 + Light) Dimer Indole Dimers/Trimers (Purple/Brown Precipitate) Radical->Dimer Polymerization Protection Antioxidant (Ascorbic Acid) Protection->Radical Scavenges Radical

Figure 2: The oxidative degradation pathway of aminoindoles.[1][2] Ascorbic acid interrupts the radical formation step, preserving the analyte.[2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[1][2] (2024).[2][6] PubChem Compound Summary for CID 10433290, 2-tert-Butyl-1H-indol-5-amine. Retrieved from [Link]

  • Chromatographic Behavior of Aminoindoles

    • Agilent Technologies.[1][2][6] (2020). Analysis of Amino Acid Derivatives and Labile Amines using Poroshell HPH-C18. Application Note 5994-2210EN.[1][2] Retrieved from [Link]

  • Synthesis Context (Indole Intermediates)

    • Wang, X., et al. (2017).[1][2] "Synthesis and evaluation of novel 2-substituted indole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. (General reference for indole stability).

  • Handling of Oxidative Amines

Sources

Method

safety and handling procedures for 2-tert-butyl-1H-indol-5-amine

Application Note: Handling, Stability, and Synthetic Protocols for 2-tert-butyl-1H-indol-5-amine Executive Summary This guide outlines the technical specifications, safety protocols, and handling procedures for 2-tert-bu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Stability, and Synthetic Protocols for 2-tert-butyl-1H-indol-5-amine

Executive Summary

This guide outlines the technical specifications, safety protocols, and handling procedures for 2-tert-butyl-1H-indol-5-amine (CAS 682357-49-9). While this compound serves as a critical scaffold in the synthesis of kinase inhibitors and bioactive small molecules, its electron-rich indole core renders it highly susceptible to oxidative degradation.

Key Takeaway: The successful utilization of this reagent depends entirely on minimizing oxidative stress. Standard benchtop handling will result in rapid purity loss (purity drift), leading to non-reproducible biological data or failed synthetic couplings. This guide provides a self-validating framework to ensure reagent integrity.

Compound Profile & Physicochemical Properties

PropertySpecificationNotes
Chemical Name 2-tert-butyl-1H-indol-5-amine
CAS Number 682357-49-9
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
Appearance Off-white to pale beige solidCritical Indicator: Darkening to pink/brown indicates oxidation.
Solubility DMSO (>50 mg/mL), MeOH, DCMPoorly soluble in water due to lipophilic tert-butyl group.
pKa (Calculated) ~5.5 (Indole NH), ~4.0 (Aniline NH₂)The 5-amino group is less basic than typical anilines due to indole resonance.
Storage 2–8°C, Protect from Light, Inert GasHygroscopic and oxidation-sensitive.

Hazard Identification & Risk Assessment

While the GHS classification highlights acute risks, the "Silent Hazard" for researchers is the formation of quinone imine oligomers, which can act as pan-assay interference compounds (PAINS) in biological screens.

GHS Classification (H-Statements)
  • H302: Harmful if swallowed.[1][2][3][4][5]

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[2][3][4][5]

The Oxidation Hazard (Mechanism)

The 5-aminoindole moiety is electron-rich. Upon exposure to atmospheric oxygen and light, it undergoes radical oxidation to form highly colored quinone imines and subsequent polymers.

  • Impact: Even 1-2% degradation can poison palladium catalysts in cross-coupling reactions or generate false positives in fluorescence-based assays.

Protocol A: Storage & Quality Control (Self-Validating)

Objective: To establish a "Go/No-Go" decision gate before committing the reagent to expensive experiments.

The "Visual Check" Validation:

  • Pass: Powder is off-white, beige, or very pale grey.

  • Caution: Powder has a slight pink hue (Surface oxidation). Action: Recrystallize or use immediately for non-critical steps.

  • Fail: Powder is deep brown, black, or gummy. Action: Discard.

Storage Workflow (DOT Visualization)

StorageQC cluster_0 Recrystallization Rescue Pass PASS: Use Reagent Fail FAIL: Discard/Purify Purify Dissolve in minimal hot EtOH Add activated charcoal Filter & Cool Fail->Purify If >5g available Check Visual Inspection Check->Pass Color: Off-White/Beige Check->Fail Color: Brown/Black Storage Storage: 2-8°C, Argon, Dark Storage->Check Upon Retrieval Purify->Check Re-evaluate

Figure 1: Decision tree for reagent quality assessment prior to synthesis.

Protocol B: Handling & Solubilization

Context: The lipophilic tert-butyl group at the C2 position increases solubility in organic solvents but does not protect the C5-amine from oxidation.

Reagents Required:

  • Anhydrous DMSO or DMF (Sure/Seal™ or equivalent).

  • Argon or Nitrogen balloon.

Step-by-Step Methodology:

  • Environment: Do not weigh this compound on an open bench for prolonged periods (>5 mins). Use a glovebox or a nitrogen-flushed glove bag if possible.

  • Solvent Prep: Sparge the chosen solvent (DMSO/DMF) with nitrogen for 15 minutes prior to dissolution to remove dissolved oxygen.

  • Dissolution:

    • Add the solid to the vial.

    • Septum-seal the vial immediately.

    • Introduce the degassed solvent via syringe.

    • Vortex to dissolve.

  • Usage: If using for biological assay dosing, prepare fresh. Do not store freeze-thaw aliquots unless absolutely necessary (and only under strict inert gas overlay).

Protocol C: Synthetic Application (Amide Coupling)

Scenario: Coupling 2-tert-butyl-1H-indol-5-amine with a carboxylic acid (R-COOH) to generate a drug candidate. Rationale: Standard HATU/EDC couplings can fail if the amine oxidizes before reacting. This protocol uses a "Pre-Activation" strategy to minimize the amine's exposure time.

Reaction Scheme: R-COOH + HATU + DIPEA -> [Active Ester] + Indole-Amine -> Product

Procedure:

  • Activation (Flask A):

    • Charge R-COOH (1.0 equiv) and HATU (1.1 equiv) in dry DMF under Argon.

    • Add DIPEA (2.0 equiv). Stir for 15 minutes. Solution should turn yellow.

  • Amine Prep (Flask B):

    • In a separate vial, dissolve 2-tert-butyl-1H-indol-5-amine (1.0 equiv) in minimal degassed DMF.

    • Critical: Keep this solution under Argon and shielded from light (aluminum foil).

  • Coupling:

    • Transfer the contents of Flask B (Amine) dropwise into Flask A (Active Ester) via syringe.

    • Reasoning: Adding the amine to the active ester ensures the amine reacts immediately, rather than sitting in solution oxidizing while waiting for the acid to activate.

  • Workup:

    • Monitor by LCMS. Upon completion, dilute with EtOAc, wash with NaHCO₃ (sat.) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Note: The 2-tert-butyl group makes the product lipophilic; ensure your TLC solvent system is non-polar enough (e.g., 20-40% EtOAc/Hexanes).

Synthetic Workflow (DOT Visualization)

Synthesis Acid Carboxylic Acid + HATU/DIPEA Activation Activation (15 min) Acid->Activation Coupling Dropwise Addition (Amine -> Acid) Activation->Coupling Amine Indole-Amine (In Degassed DMF) Amine->Coupling Syringe Transfer Product Amide Product Coupling->Product

Figure 2: Convergent synthesis strategy to protect the oxidation-sensitive amine.

Waste Disposal & Environmental Safety

  • Nitrogenous Waste: Dispose of as hazardous organic waste containing basic nitrogen compounds.

  • Aquatic Toxicity: Indoles can be toxic to aquatic life.[1] Do not release into drains.[3][4]

  • Decontamination: Glassware stained with oxidized indole byproducts (brown residue) can be cleaned with an acid wash (1N HCl in Methanol).

References

  • PubChem Compound Summary. (n.d.). 2-(tert-Butyl)-1H-indol-5-amine (CID 11462057). National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, H., et al. (2014). Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. Molecular Pharmaceutics. Retrieved from [Link](Mechanistic insight into indole oxidation).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-tert-butyl-1H-indol-5-amine

Welcome to the technical support guide for the synthesis of 2-tert-butyl-1H-indol-5-amine. This document is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-tert-butyl-1H-indol-5-amine. This document is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.

Overview of the Core Synthesis: The Fischer Indole Synthesis

The most versatile and commonly employed method for constructing substituted indoles, including 2-tert-butyl-1H-indol-5-amine, is the Fischer indole synthesis. This reaction, discovered by Emil Fischer, involves the acid-catalyzed thermal cyclization of an arylhydrazone.[1] The arylhydrazone intermediate is typically formed in situ or in a preceding step from the condensation of a substituted phenylhydrazine with an appropriate aldehyde or ketone.

The general mechanism involves several key steps:

  • Formation of a phenylhydrazone from (4-aminophenyl)hydrazine and pivalaldehyde (2,2-dimethylpropanal).

  • Tautomerization to an ene-hydrazine under acidic conditions.[2]

  • A[2][2]-sigmatropic rearrangement (Cope-like rearrangement) which is the key bond-forming step.[2]

  • Rearomatization of the benzene ring.

  • Intramolecular cyclization via nucleophilic attack by the aniline nitrogen to form a five-membered ring.[3]

  • Elimination of ammonia to yield the final indole product.[3]

Understanding this pathway is crucial for diagnosing and resolving issues that may arise during the synthesis.

Fischer_Indole_Synthesis A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone Intermediate A->B Condensation C Ene-hydrazine (Tautomer) B->C Tautomerization (Acid Catalyst) D [3,3]-Sigmatropic Rearrangement C->D E Dienone-imine Intermediate F Rearomatization E->F Proton Transfer G Amino-aniline Intermediate H Intramolecular Cyclization G->H I Indoline Intermediate J Ammonia Elimination (-NH3) I->J Protonation K Final Indole Product

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common challenges encountered during the synthesis of 2-tert-butyl-1H-indol-5-amine in a direct question-and-answer format.

Question 1: Why is my reaction yield consistently low or non-existent?

Low yield is the most frequent issue. The causes can be multifaceted, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is required for diagnosis.

Potential Causes & Recommended Actions:

Potential Cause Diagnostic Check Recommended Solution & Explanation
Impure Starting Materials Analyze purity of (4-aminophenyl)hydrazine and pivalaldehyde via NMR or GC-MS.Purify starting materials before use. Hydrazines are prone to oxidation, appearing as dark oils or solids. Recrystallize or distill if necessary to ensure clean starting materials, which is critical for good yield.[4]
Incomplete Hydrazone Formation Monitor the initial condensation step by Thin Layer Chromatography (TLC) or LC-MS.Ensure a slightly acidic pH (e.g., using acetic acid) during hydrazone formation and allow sufficient time for the reaction to complete before initiating cyclization. This drives the equilibrium towards the hydrazone, maximizing the key intermediate.[4]
Suboptimal Acid Catalyst The reaction stalls or produces multiple byproducts.Screen different Brønsted or Lewis acid catalysts (e.g., polyphosphoric acid (PPA), zinc chloride, p-toluenesulfonic acid). The choice and concentration are critical.[4] PPA often works well but can be viscous; ZnCl₂ is a strong Lewis acid but requires anhydrous conditions.
Incorrect Reaction Temperature The reaction is either too slow or leads to decomposition (dark tarry mixture).Optimize the reaction temperature. The Fischer indole synthesis requires elevated temperatures but is sensitive to overheating.[4][5] Start at a lower temperature (e.g., 80-100 °C) and gradually increase. Product degradation can occur at excessively high temperatures.[4]
Product Degradation The desired product forms but then disappears over time (monitored by TLC/LC-MS).The aminoindole product can be sensitive to strong acids and high heat.[4] Run the reaction at the lowest effective temperature and for the minimum time necessary. Ensure the work-up procedure neutralizes the acid promptly to prevent degradation.

Question 2: My final product is impure, and I'm seeing multiple spots on my TLC plate. What are these byproducts?

The formation of side products is common due to the harsh acidic and thermal conditions of the reaction.

Potential Causes & Recommended Actions:

  • Side Reactions: The acidic conditions can promote undesired reactions.[4] To mitigate this, lower the reaction temperature and catalyst concentration. A cleaner reaction profile can often be achieved at the expense of a longer reaction time.

  • Regioisomer Formation: While not an issue for the symmetrical pivalaldehyde, using an unsymmetrical ketone in other Fischer syntheses can lead to different regioisomeric indoles.[4]

  • Incomplete Reaction: Unreacted starting materials will contaminate the final product. Ensure the reaction goes to completion by monitoring with TLC. If it stalls, a slight increase in temperature or addition of more catalyst might be necessary.[4]

  • Air Oxidation: The final 5-aminoindole product can be susceptible to air oxidation, leading to colored impurities. Conduct the work-up and purification under an inert atmosphere (e.g., Nitrogen or Argon) if possible, and store the final product protected from light and air.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity Is it reagents? MonitorHydrazone Monitor Hydrazone Formation (TLC) Start->MonitorHydrazone Is it step 1? OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp Is it conditions? ScreenCatalyst Screen Acid Catalysts Start->ScreenCatalyst Is it catalyst? SolutionPurity Purify Reagents (Distill/Recrystallize) CheckPurity->SolutionPurity SolutionHydrazone Adjust pH (AcOH) & Increase Time MonitorHydrazone->SolutionHydrazone SolutionTemp Lower Temp & Increase Time OptimizeTemp->SolutionTemp SolutionCatalyst Test PPA, ZnCl2, p-TsOH, etc. ScreenCatalyst->SolutionCatalyst Purification Purify Crude Product SolutionPurity->Purification SolutionHydrazone->Purification SolutionTemp->Purification SolutionCatalyst->Purification Column Silica Gel Chromatography Purification->Column Major Impurities Recrystallize Recrystallization Purification->Recrystallize Minor Impurities Column->Recrystallize For high purity FinalProduct Pure Product Recrystallize->FinalProduct

Caption: A systematic workflow for troubleshooting low yield and purity issues.

Question 3: How can I effectively purify the final 2-tert-butyl-1H-indol-5-amine?

Purification is critical for obtaining a high-quality final product. A two-step approach is often most effective.

  • Silica Gel Column Chromatography: This is the primary method for removing both polar and non-polar impurities.[4]

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate. For example, begin with 100% hexanes and gradually move to a 90:10 or 80:20 mixture of hexanes:ethyl acetate. The amino group on the product can cause tailing on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can help mitigate this.

  • Recrystallization: This is an excellent final step to obtain a highly crystalline and pure product.

    • Solvent Selection: The choice of solvent is crucial and must be determined experimentally. A good starting point is a binary solvent system, such as ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in the minimum amount of the more soluble hot solvent, then slowly add the less soluble solvent until turbidity persists. Allow the solution to cool slowly to form well-defined crystals.

Frequently Asked Questions (FAQs)

Q: What are the key parameters to control for ensuring batch-to-batch reproducibility? A: To improve reproducibility, you must maintain strict control over all reaction parameters. The most critical are:

  • Purity of Starting Materials: Always use reagents from a reliable source or purify them before use.[4]
  • Acid Catalyst: Use the exact same catalyst, concentration, and supplier for each batch.[4]
  • Temperature and Reaction Time: Use a reliable heating mantle with a temperature controller and a timer to ensure consistency. The reaction is very sensitive to temperature.[4]
  • Stirring Rate: Maintain a consistent stirring rate to ensure homogeneous mixing and heat distribution.

Q: Can I use a microwave reactor for this synthesis? A: Yes, microwave-assisted Fischer indole synthesis has been reported and can significantly reduce reaction times. However, direct translation of a conventional heating protocol to a microwave is not straightforward. The conditions, including temperature, pressure, and time, will need to be re-optimized.

Q: Is the reaction sensitive to air or moisture? A: The cyclization step, especially when using Lewis acids like ZnCl₂, is sensitive to moisture. It's good practice to run the reaction under an inert atmosphere (N₂ or Ar) and use anhydrous solvents. The final product, 2-tert-butyl-1H-indol-5-amine, can be sensitive to air oxidation, so handling and storing it under inert gas is recommended for long-term stability.

Experimental Protocols

Protocol 1: Synthesis of 2-tert-butyl-1H-indol-5-amine via Fischer Indolization

Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Materials:

  • (4-Aminophenyl)hydrazine dihydrochloride

  • Pivalaldehyde (2,2-dimethylpropanal)

  • Polyphosphoric Acid (PPA)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve (4-aminophenyl)hydrazine dihydrochloride (1.0 eq) in a suitable solvent like ethanol. Neutralize with a base (e.g., sodium acetate) to free the hydrazine. Add pivalaldehyde (1.05 eq) dropwise at room temperature. Stir for 1-2 hours. The formation of the hydrazone can be monitored by TLC. The intermediate can be isolated or used directly.

  • Cyclization: To a separate three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add polyphosphoric acid (approx. 10 times the weight of the hydrazine). Heat the PPA to ~80 °C with stirring.

  • Carefully add the (4-aminophenyl)pivalaldehyde hydrazone (from step 1) portion-wise to the hot PPA, ensuring the internal temperature does not exceed 120 °C.

  • After the addition is complete, maintain the reaction mixture at 110-120 °C for 1-3 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with EtOAc, and analyzing by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to ~60-70 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious as this will generate CO₂ gas.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography as described in the troubleshooting section. Further purification can be achieved by recrystallization.

Protocol 2: Thin Layer Chromatography (TLC) Monitoring

  • Plate: Silica gel 60 F₂₅₄

  • Eluent: 80:20 Hexanes:Ethyl Acetate (+ 0.5% Triethylamine if streaking occurs).

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate (KMnO₄) solution. The starting materials and product should have distinct Rf values.

References

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances.
  • Minimizing batch-to-batch variability of 2-methyl-1-propyl-1H-indol-5-amine. (2025). BenchChem.
  • Fischer Indole Synthesis. (2025). J&K Scientific LLC.
  • Synthesis process of tert-butyl amine and its formula.
  • tert-BUTYLAMINE. Organic Syntheses Procedure.
  • The Fischer Indole Synthesis: A Comprehensive Technical Guide. (2025). BenchChem.
  • Fischer Indole Synthesis. (2021).
  • 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties. PMC - NIH.
  • Fischer Indole Synthesis. (2021). YouTube.
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.
  • The Journal of Organic Chemistry Ahead of Print.
  • Recyclization of (2-Aminophenyl)bis(5- tert -butyl-2-furyl)methanes into Indole Derivatives. (2025).
  • Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. (2025).
  • Improved automated one-pot two-step radiosynthesis of (S)-[18F]FETrp. (2024). PubMed Central.
  • Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. (2026). MDPI.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.
  • Organic Syntheses Procedure.
  • Fischer Indole Synthesis. Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Purity Profiling &amp; Troubleshooting for 2-tert-butyl-1H-indol-5-amine

Case ID: IND-5AM-TBU Status: Active Assigned Specialist: Senior Application Scientist Context: Synthesis of kinase inhibitor/CFTR modulator intermediates. System Overview & Synthetic Logic The synthesis of 2-tert-butyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5AM-TBU Status: Active Assigned Specialist: Senior Application Scientist Context: Synthesis of kinase inhibitor/CFTR modulator intermediates.

System Overview & Synthetic Logic

The synthesis of 2-tert-butyl-1H-indol-5-amine (Target MW: 188.27 Da) is a classic "heterocyclic minefield." While the route appears straightforward—typically a Fischer Indole cyclization followed by nitro-reduction—the electron-rich nature of the final amine and the steric bulk of the tert-butyl group create specific byproduct profiles that can confuse standard LC-MS analysis.

This guide treats your synthesis as a system . Deviations in input variables (temperature, acid strength, catalyst type) reliably produce specific output errors (byproducts).

The Standard Workflow

The industry-standard route involves two critical control points (CCPs):

  • CCP-1 (Cyclization): Reaction of 4-nitrophenylhydrazine with 3,3-dimethyl-2-butanone (pinacolone) via acid catalysis.

  • CCP-2 (Reduction): Hydrogenation of 2-tert-butyl-5-nitroindole to the target amine.

SynthesisPath Start 4-Nitrophenylhydrazine + Pinacolone Hydrazone Hydrazone Intermediate (Often isolated) Start->Hydrazone Condensation NitroIndole 2-tert-butyl-5-nitroindole (Stable Solid) Hydrazone->NitroIndole Fischer Cyclization (Acid/Heat) Imp_Hydrazone Impurity A: Uncyclized Hydrazone Hydrazone->Imp_Hydrazone Incomplete Cyclization Target 2-tert-butyl-1H-indol-5-amine (Target) NitroIndole->Target Reduction (Pd/C or Fe/HCl) Imp_Indoline Impurity B: Over-reduced Indoline (M+2) NitroIndole->Imp_Indoline Over-Hydrogenation Imp_Ox Impurity C: Quinone Diimine (Oxidative Degradation) Target->Imp_Ox Air Exposure

Figure 1: Synthetic workflow highlighting Critical Control Points (CCPs) where specific impurities are generated.

Troubleshooting Module: The Fischer Step (CCP-1)

User Issue: "My intermediate is a sticky red solid, and LCMS shows multiple peaks near the product mass."

Diagnosis: Incomplete Cyclization vs. Regioisomerism

The reaction of 4-nitrophenylhydrazine is robust, but the bulky tert-butyl group can retard the [3,3]-sigmatropic rearrangement, leading to stalled intermediates.

SymptomProbable CauseTechnical Fix
Mass M+18 (relative to nitroindole)Uncyclized Hydrazone. The loss of NH₃ has not occurred.Increase acid strength (e.g., switch from HOAc to H₂SO₄/HOAc) or reflux time.
Sticky/Gummy Solid Polymerization. Pinacolone self-condensation or hydrazone degradation.Ensure stoichiometry is strict (1.05 eq ketone). Use a biphasic system (toluene/aq H₂SO₄) to protect the product.
Split Peak (LCMS) Regioisomer (7-nitro). Rare with 4-nitro starting material, but possible.Recrystallize from Ethanol/Water. The 5-nitro isomer is significantly more crystalline.

Expert Insight: Unlike simple indoles, the tert-butyl group provides excellent regiocontrol, heavily favoring the 5-position over the 7-position due to steric clash in the transition state. If you see significant isomers, check the purity of your starting hydrazine [1].

Troubleshooting Module: The Reduction Step (CCP-2)

User Issue: "I see an M+2 peak that I cannot remove," or "The product turns purple during filtration."

This is the most critical phase. 5-aminoindoles are chemically fragile.

Issue A: The "M+2" Phantom (Over-reduction)
  • Observation: LCMS shows a peak at 190.3 Da (Target + 2H).

  • Chemistry: You have reduced the C2-C3 double bond of the indole ring, forming the indoline (dihydroindole).

  • Cause: This occurs almost exclusively when using Pd/C with H₂ at high pressure or prolonged reaction times. The electron-rich amino group activates the ring toward saturation [2].

Protocol Adjustment (The Fix): Do NOT use standard hydrogenation if M+2 is observed. Switch to a chemical reductant that is chemoselective for the nitro group but inert to the indole double bond.

Recommended Protocol: Iron-Ammonium Chloride Reduction

  • Dissolve nitroindole in EtOH/H₂O (4:1).

  • Add 5.0 eq Fe powder and 3.0 eq NH₄Cl.

  • Reflux for 2-4 hours.

  • Filter hot through Celite (removes Fe sludge).

  • Result: Zero risk of indoline formation.

Issue B: The "Purple Death" (Oxidative Instability)
  • Observation: The off-white solid turns purple/black on the filter funnel.

  • Chemistry: 5-aminoindoles undergo auto-oxidation to form quinone diimines and polymeric melanin-like species upon exposure to air and light [3].

Protocol Adjustment (The Fix):

  • Workup under Argon: Perform all filtrations under an inert blanket.

  • The "Salt Trap": Do not isolate the free base if storage is required. Immediately treat the filtrate with 4M HCl in Dioxane to precipitate the 2-tert-butyl-1H-indol-5-amine hydrochloride salt . The salt form is stable for months at 4°C.

  • Additive: Add 0.1% Ascorbic Acid to the aqueous workup buffer to scavenge radical initiators.

Analytical Fingerprints (FAQ)

Q: How do I distinguish the byproducts by LC-MS? Use this "Fingerprint Table" to identify impurities based on the mass shift relative to the Target Amine (MW 188).

ComponentStructure NoteMass Shift (Δ)Observed m/z (ES+)Origin
Target Amine Indole-NH₂0189.1 Desired Product
Nitro Precursor Indole-NO₂+30219.1 Incomplete Reduction
Indoline Saturated C2-C3+2191.1 Over-reduction (Pd/C)
Hydroxylamine R-NHOH+16205.1 Interrupted Reduction
Azo Dimer R-N=N-R+184 (approx)373-375 Coupling (High pH)
Hydrazone Pre-Fischer+17 (vs Nitro)~236 Incomplete Cyclization

Decision Logic for Process Optimization

Use this logic tree to determine your next experimental move based on your current analytical data.

TroubleshootingLogic Start Analyze Crude LCMS CheckMass Check Major Impurity Mass Start->CheckMass M_Plus_2 Mass = 191 (M+2) CheckMass->M_Plus_2 Saturated Ring M_Plus_16 Mass = 205 (M+16) CheckMass->M_Plus_16 Hydroxylamine M_Plus_30 Mass = 219 (Start Mat) CheckMass->M_Plus_30 Unreacted Sol_Indoline CRITICAL: Switch Catalyst. Stop Pd/C -> Use Fe/NH4Cl or SnCl2. M_Plus_2->Sol_Indoline Sol_Hydroxyl Incomplete Rxn. Increase Temp or H2 Pressure. Check stirring rate. M_Plus_16->Sol_Hydroxyl Sol_Incomplete Reaction Stalled. Add fresh catalyst. Check for catalyst poisoning (S, N). M_Plus_30->Sol_Incomplete

Figure 2: Troubleshooting logic tree for reduction-phase impurities.

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

    • Note: Defines the mechanism where steric bulk at the ketone (pinacolone)
  • Reduction of Indoles to Indolines (Over-reduction): Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Context: Describes how catalytic hydrogenation (Pd/C) can inadvertently reduce the heterocyclic ring in electron-rich indoles.
  • Stability of Aminoindoles

    • Vertex Pharmaceuticals. (2010).[1] Patent WO2010053783A1: Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. Link

    • Context: Describes the handling of aminophenyl/aminoindole intermediates in the synthesis of CFTR modulators (e.g., Ivacaftor analogs)
  • General Reduction Methodologies

    • US Patent 4,210,590. Reduction of indole compounds to indoline compounds. Link

    • Context: Contrasts methods that favor indoline formation vs.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Indole Synthesis

Prepared by a Senior Application Scientist This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of indole synthesis. The indole scaffold is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of indole synthesis. The indole scaffold is a cornerstone in medicinal chemistry, but its synthesis can be fraught with challenges, from low yields to intractable side products. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues encountered during common indole synthesis protocols.

Section 1: The Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles. It involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] However, its success is highly sensitive to several factors.

Frequently Asked Questions & Troubleshooting

Q1: My Fischer indole synthesis is failing or giving a very low yield. What are the primary causes?

This is a common issue that can often be traced back to one of three areas: the catalyst, the substrate, or the reaction conditions.

  • Causality - The Role of the Acid Catalyst: The acid catalyst is critical for facilitating the key steps of the reaction, including the tautomerization of the hydrazone to the ene-hydrazine and the subsequent[3][3]-sigmatropic rearrangement.[2]

    • Troubleshooting - Catalyst Choice: If your yield is low, your catalyst may be inappropriate. A catalyst that is too weak may not be sufficient to promote the reaction, while an overly strong acid can cause decomposition of your starting materials or the final indole product.[2] It is often necessary to empirically optimize the acid catalyst.[4] Consider switching from a milder Lewis acid like ZnCl₂ to a stronger Brønsted acid like polyphosphoric acid (PPA) or methanesulfonic acid, especially if the reaction is sluggish.[3][5] Ensure that any Lewis acid catalyst used is fresh and anhydrous.[5]

  • Causality - Substrate Electronics and Stability: The electronic properties of your starting materials play a pivotal role.

    • Troubleshooting - Substrate Issues:

      • Electron-Donating Groups: Strong electron-donating groups on the carbonyl-derived portion of the hydrazone can over-stabilize a key intermediate. This can lead to a competing side reaction, heterolytic N-N bond cleavage, which prevents the desired cyclization.[2][4][6] This is a known reason for the failure of Fischer syntheses intended to produce 3-aminoindoles.[6]

      • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups on the arylhydrazine ring can hinder the reaction, as the key[3][3]-sigmatropic rearrangement involves an attack by the electron-rich aniline moiety.[1] In extreme cases, the reaction may not proceed at all.[1]

  • Causality - Reaction Kinetics: The Fischer indole synthesis often has a significant activation energy barrier.

    • Troubleshooting - Conditions: The reaction is highly sensitive to temperature and time.[4] If you observe no product formation, a gradual increase in temperature while monitoring the reaction by Thin Layer Chromatography (TLC) is a logical step.[5] Some stable hydrazones may require higher energy input, such as microwave irradiation, to promote the necessary tautomerization.[5]

Q2: My TLC plate shows a messy reaction with multiple unidentified spots. What is likely happening?

A complex TLC profile suggests decomposition or the formation of multiple side products.

  • Causality - Thermal and Acidic Instability: Many organic molecules are sensitive to the high temperatures and harsh acidic conditions often employed in this synthesis.

    • Troubleshooting - Milder Conditions: Your primary strategy should be to reduce the harshness of the reaction. Try using a milder Lewis acid catalyst (e.g., ZnCl₂) or running the reaction at a lower temperature for a longer duration to minimize decomposition.[5]

  • Causality - Competing Reaction Pathways: Under acidic conditions, other reactions like aldol condensations or Friedel-Crafts alkylations can compete with the desired indole formation.

    • Troubleshooting - Reagent Stoichiometry: Carefully adjusting the stoichiometry or the order of reagent addition can sometimes suppress these unwanted side reactions.[5]

Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the outcome?

When an unsymmetrical ketone is used, two different ene-hydrazine intermediates can form, potentially leading to two different indole products.[1]

  • Causality - Mechanism of Enolization: The regioselectivity is determined by which α-carbon of the ketone participates in the formation of the ene-hydrazine. This is dictated by the conditions of enolization.

    • Troubleshooting - Directed Enolization: You can influence the regioselectivity by your choice of acid catalyst.

      • Strong Acids (e.g., methanesulfonic acid): Under kinetic control, these tend to favor the formation of the ene-hydrazine at the less substituted carbon of the ketone.[1]

      • Weaker Acids (e.g., acetic acid, ZnCl₂): These may favor the thermodynamically more stable, more substituted ene-hydrazine, although this preference can be weak.[1][3]

Data Summary: Acid Catalysts in Fischer Indole Synthesis
Catalyst TypeExamplesTypical Use Case & Characteristics
Brønsted Acids HCl, H₂SO₄, PPA, p-TsOHCommonly used and effective. Strength needs to be matched to substrate reactivity. PPA is often used for difficult cyclizations.[3]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Generally milder than strong Brønsted acids. Useful for sensitive substrates to prevent degradation. Anhydrous conditions are crucial.[3][5]
Workflow for Troubleshooting Fischer Indole Synthesis

start Low/No Yield in Fischer Synthesis check_catalyst Is the acid catalyst appropriate? start->check_catalyst catalyst_weak Too Weak? check_catalyst->catalyst_weak catalyst_harsh Too Harsh? check_catalyst->catalyst_harsh check_substrate Are there problematic substituents? edg_issue Strong EDG on carbonyl part? check_substrate->edg_issue ewg_issue Strong EWG on arylhydrazine? check_substrate->ewg_issue check_conditions Are reaction conditions optimal? temp_issue Temperature too low? check_conditions->temp_issue catalyst_weak->check_substrate No increase_strength Action: Switch to stronger acid (e.g., PPA) or increase concentration. catalyst_weak->increase_strength Yes catalyst_harsh->check_substrate No decrease_strength Action: Use milder Lewis acid (e.g., ZnCl₂) or lower concentration. catalyst_harsh->decrease_strength Yes edg_issue->ewg_issue No nn_cleavage Problem: N-N cleavage favored. Consider alternative synthesis route. edg_issue->nn_cleavage Yes ewg_issue->check_conditions No hindered_reaction Problem: Reaction hindered. Action: Use forcing conditions (high temp) or consider alternative route. ewg_issue->hindered_reaction Yes increase_temp Action: Gradually increase temperature. Consider microwave irradiation. temp_issue->increase_temp Yes end_point Consult literature for specific substrate class. temp_issue->end_point No

Caption: Troubleshooting Decision Tree for Low Yield in Fischer Synthesis.

Section 2: The Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-ketone with an excess of an aniline. While powerful for synthesizing specific 2-arylindoles, it is notorious for requiring harsh conditions.

Frequently Asked Questions & Troubleshooting

Q1: My Bischler-Möhlau reaction is producing very low yields and a significant amount of tar. How can I optimize this?

Low yields and tar formation are the most frequently cited problems with this synthesis, directly resulting from the traditionally harsh reaction conditions.[4]

  • Causality - High Temperatures and Side Reactions: The classical procedure often requires very high temperatures (e.g., 230–250 °C), which can lead to polymerization and decomposition of the aniline starting material and the indole product.

    • Troubleshooting - Temperature Optimization: The primary goal is to find the minimum temperature required for the reaction to proceed at a reasonable rate. A modified approach involves carrying out the reaction at a lower temperature, which can significantly improve yields and reduce the formation of tarry side products.[7] Modern techniques can also be applied.

    • Protocol Suggestion - Microwave Irradiation: Microwave-assisted synthesis can be highly effective. The rapid and efficient heating often allows the reaction to be completed in a much shorter time and at a controlled temperature, minimizing byproduct formation. A study demonstrated that yields could be increased by raising the temperature from 80 °C to 120 °C and prolonging the reaction time to 40 minutes under microwave conditions.[8]

Section 3: The Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction between an o-haloaniline and a disubstituted alkyne.[9] It offers access to a wide range of 2,3-disubstituted indoles.

Frequently Asked Questions & Troubleshooting

Q1: My Larock indolization is sluggish or failing, especially when using an o-bromoaniline. What are the key parameters to check?

While the original protocol was developed for more reactive o-iodoanilines, expanding the scope to o-bromo or o-chloroanilines often requires significant optimization.[9]

  • Causality - Catalyst and Ligand Choice: The oxidative addition of the palladium catalyst to the aryl halide is a critical step. Aryl bromides are less reactive than aryl iodides, and this step can be rate-limiting.

    • Troubleshooting - Ligand Screening: Standard "ligandless" conditions may fail for o-bromoanilines. The use of specific phosphine ligands is often necessary to facilitate the reaction. For example, the bidentate phosphine ligand 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf) has been shown to be effective for these less reactive substrates, albeit at elevated temperatures (110–130 °C).[9] If that fails, screening other ligands like PPh₃, PCy₃, or DavePhos may be necessary.[9]

  • Causality - Additives and Side Reactions: The reaction often requires a chloride salt additive, like LiCl or KCl.

    • Troubleshooting - Stoichiometry of Additives: While essential, the amount of chloride additive can be detrimental in excess. Using more than one equivalent of a chloride additive can retard the reaction rate and lead to an increase in side products.[4] Ensure you are using the correct stoichiometry.

Section 4: General Troubleshooting - Purification

Q1: I have successfully formed my indole product, but I am struggling with purification by column chromatography.

Purification of indoles, especially those containing basic nitrogen atoms, can be challenging.[4]

  • Causality - Polarity and Interactions with Silica: The indole nitrogen can be slightly basic, and other amine functionalities on the molecule can strongly interact with the acidic silica gel, leading to peak tailing, streaking, and poor separation.[10]

    • Troubleshooting - Modifying the Mobile Phase:

      • Add a Basic Modifier: For basic compounds, adding a small amount of a base to your eluent can dramatically improve chromatography. Typically, 0.5-1% triethylamine (TEA) or a methanolic ammonia solution is used to neutralize the acidic sites on the silica gel.[10]

      • Optimize the Solvent System: If separation is poor, a systematic change of the solvent system is required. Aprotic solvents or gradient elutions might provide better separation.[4] For difficult separations, consider switching solvent classes entirely, for example from ethyl acetate/hexanes to acetonitrile/dichloromethane.[10]

  • Causality - Co-elution of Similar Impurities: Side products in indole synthesis are often structurally very similar to the desired product, making chromatographic separation difficult.

    • Troubleshooting - Alternative Purification Methods:

      • Recrystallization: This can be a highly effective method for obtaining high-purity indoles, although it may lead to lower recovery.[4]

      • Preparative TLC: For small-scale reactions where only a small amount of pure material is needed for characterization, preparative TLC can be a viable, if laborious, option.[10]

Experimental Protocol: General Column Chromatography for a Basic Indole Derivative
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pack a glass column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system (e.g., 90:10 hexanes/ethyl acetate) containing 1% triethylamine.

  • Gradient (Optional): If necessary, gradually increase the polarity of the mobile phase (e.g., to 80:20 hexanes/ethyl acetate with 1% TEA) to elute your product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

Logical Flow for Purification Strategy

start Indole Purification Challenge check_amine Does the indole contain a basic amine? start->check_amine add_base Action: Add 1% TEA or NH₃ to eluent to prevent streaking. check_amine->add_base Yes separation_issue Is separation poor (co-elution)? check_amine->separation_issue No add_base->separation_issue optimize_solvent Action: Screen different solvent systems (e.g., DCM/MeCN). Implement a shallow gradient elution. separation_issue->optimize_solvent Yes end_point Purification Successful separation_issue->end_point No consider_alternatives Still impure? optimize_solvent->consider_alternatives recrystallize Try Recrystallization for high purity. consider_alternatives->recrystallize Yes

Caption: Decision workflow for purifying challenging indole products.

References

  • Fischer indole synthesis applied to the total synthesis of natural products . RSC Advances. [Link]

  • HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation . MDPI. [Link]

  • Fischer Indole Synthesis . YouTube (Professor Dave Explains). [Link]

  • Why Do Some Fischer Indolizations Fail? . National Institutes of Health (NIH). [Link]

  • Indole synthesis . Organic Chemistry Portal. [Link]

  • Problems with Fischer indole synthesis . Reddit. [Link]

  • (PDF) Bischler Indole Synthesis . ResearchGate. [Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans . ACS Publications. [Link]

Sources

Optimization

optimizing reaction conditions for Fischer indole synthesis.

Technical Support Center: Fischer Indole Synthesis Optimization Role: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting Guide Core Directive & Scope This guide addresses the tech...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fischer Indole Synthesis Optimization Role: Senior Application Scientist Subject: Optimization of Reaction Conditions & Troubleshooting Guide

Core Directive & Scope

This guide addresses the technical challenges inherent in the Fischer Indole Synthesis (FIS) . While this reaction, discovered in 1883, remains the premier method for synthesizing the indole scaffold—a "privileged structure" in drug discovery (e.g., Sumatriptan, Indomethacin)—it is notorious for harsh conditions, variable yields, and regioselectivity issues.

This document moves beyond basic textbook descriptions to provide a causality-driven troubleshooting framework . We focus on the why behind experimental failures and provide self-validating protocols to ensure reproducibility.

Critical Mechanism & Pathway Visualization

To troubleshoot, one must first visualize the "invisible" bottlenecks. The FIS is a cascade reaction.[1][2] Failure usually occurs at the [3,3]-sigmatropic rearrangement or the ammonia elimination step.

FischerMechanism Hydrazone Arylhydrazone (Resting State) Enamine Ene-Hydrazine (Tautomerization) Hydrazone->Enamine Acid Catalysis Rearrangement [3,3]-Sigmatropic Shift (Rate Limiting Step) Enamine->Rearrangement Requires Heat Imine Diimine Intermediate Rearrangement->Imine Re-aromatization Aminal Cyclic Aminal Imine->Aminal Cyclization Indole Indole Product (+ NH3) Aminal->Indole - NH3 (Irreversible)

Caption: The mechanistic cascade.[3][4][5][6] Note that the [3,3]-shift is often the rate-determining step, heavily influenced by the electronic nature of the aryl ring.

Troubleshooting & Optimization (Q&A)

Category 1: Reaction Efficiency & Yield

Q: My reaction yields are consistently low (<30%) with electron-withdrawing groups (EWGs) on the hydrazine. Why? A: This is a kinetic issue. The [3,3]-sigmatropic rearrangement requires a temporary disruption of aromaticity.

  • The Cause: EWGs (e.g., -NO2, -CF3) destabilize the transition state by reducing the electron density required for the sigmatropic shift. They also strengthen the N-N bond, making the rearrangement energetically costly.

  • The Fix:

    • Switch Catalyst: Move from weak protic acids (AcOH) to Polyphosphoric Acid (PPA) or ZnCl₂ in high-boiling solvents. PPA acts as both solvent and catalyst, providing a high-dielectric medium that stabilizes the charged transition state.

    • Microwave Irradiation: Conventional heating often leads to decomposition before rearrangement. Microwave heating (150–180 °C for 5–20 mins) provides the rapid energy input needed to cross the activation barrier without prolonged exposure to degrading conditions.

Q: The reaction turns into a black tar/polymer. How do I prevent this? A: "Tar" is usually polymerized indole or oxidized hydrazine.

  • The Cause: Indoles are electron-rich and prone to acid-catalyzed polymerization (dimerization/trimerization) and oxidative degradation.

  • The Fix:

    • Degas Solvents: Oxygen promotes radical polymerization. Sparge solvents with Argon/Nitrogen for 15 minutes pre-reaction.

    • Stoichiometry Control: Ensure the ketone is in slight excess (1.1 equiv). Excess hydrazine decomposes to tars.

    • Milder Acid: If using H₂SO₄, switch to 4% H₂SO₄ in 1,4-dioxane or Lewis acids (e.g., BF₃·OEt₂) which are often gentler than mineral acids.

Category 2: Regioselectivity

Q: I am reacting an unsymmetrical ketone (e.g., 2-butanone). How do I control the ratio of 2-substituted vs. 3-substituted indole? A: Regioselectivity is determined during the tautomerization step (Hydrazone


 Ene-hydrazine).
  • The Logic: The rearrangement occurs from the ene-hydrazine.[5]

    • Thermodynamic Control: Strong acids and high temperatures favor the more substituted enamine , leading to the 3-substituted indole (or 2,3-disubstituted where the 3-position has the bulkier group).

    • Kinetic Control: Steric hindrance in the transition state can favor the less substituted enamine.

  • The Protocol:

    • To favor the more substituted indole (Thermodynamic): Use PPA or H₂SO₄/AcOH at reflux.

    • To favor the less substituted indole (Kinetic): This is difficult in FIS. Consider using the Japp-Klingemann variation or directing groups if high regioselectivity is critical and cannot be achieved via solvent tuning.

Category 3: Catalyst Selection

Q: Should I use a Lewis Acid or a Brønsted Acid? A: Use the decision matrix below.

FeatureBrønsted Acids (H₂SO₄, PPA, HCl)Lewis Acids (ZnCl₂, BF₃, TiCl₄)
Best For Simple substrates, large scale, thermally stable compounds.Sensitive functional groups, acid-labile substrates.
Solvent Often neat (PPA) or AcOH/Water.Aprotic solvents (Toluene, DCM, DCE).
Ammonia Removal Protonates NH₃ to NH₄⁺ (traps it).NH₃ coordinates to Lewis Acid (can poison catalyst).
Recommendation Start here. PPA is the "gold standard" for difficult substrates.Use ZnCl₂ in AcOH if PPA fails or if workup is difficult.

Strategic Decision Tree

Use this flow to select the optimal starting conditions for your specific substrate.

OptimizationTree Start Analyze Substrate Sensitive Acid Sensitive Groups? Start->Sensitive Yes Use Lewis Acid (ZnCl₂ in Toluene) or Ionic Liquids Sensitive->Yes Yes No No Sensitive->No No EWG Electron Withdrawing Groups on Hydrazine? Strong High Energy Input Microwave + PPA (150°C) EWG->Strong Yes (e.g., -NO2) Weak Standard Protocol 4% H₂SO₄ in Dioxane or AcOH (Reflux) EWG->Weak No (e.g., -OMe) No->EWG

Caption: Catalyst and condition selection logic based on substrate electronic and steric properties.

Standard Optimized Protocol (SOP)

Objective: Synthesis of 2,3-disubstituted indole from phenylhydrazine and 2-butanone (Model Reaction).

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • 2-Butanone (1.1 equiv)

  • Catalyst System: Zinc Chloride (ZnCl₂) in Glacial Acetic Acid.

    • Why? ZnCl₂ is a robust Lewis acid that balances reactivity with functional group tolerance, and AcOH serves as a polar solvent that facilitates proton transfer.

Step-by-Step Workflow:

  • Hydrazone Formation (In Situ):

    • In a round-bottom flask equipped with a stir bar, dissolve Phenylhydrazine (10 mmol) in Glacial Acetic Acid (20 mL).

    • Add 2-Butanone (11 mmol) dropwise at room temperature.

    • Observation: A slight exotherm indicates hydrazone formation. Stir for 30 mins.

  • Cyclization:

    • Add anhydrous ZnCl₂ (2.0 equiv).

    • Equip a reflux condenser. Heat the mixture to 100–110 °C for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc). Look for the disappearance of the hydrazone spot and the appearance of a fluorescent blue/purple spot (indole) under UV.

  • Work-up (Critical for Purity):

    • Cool reaction to Room Temperature.

    • Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring. The indole often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with Ethyl Acetate (3x).[1] Wash organics with Sat. NaHCO₃ (to remove AcOH) and Brine. Dry over Na₂SO₄.

  • Purification:

    • Recrystallization from Ethanol/Water is preferred for solids.

    • Flash Column Chromatography (Silica, 5-10% EtOAc in Hexane) for oils.

References

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[1][2][4][5][6][7][8][9][10][11] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Gore, S., Baskaran, S., & König, B. (2012).[12] "Fischer Indole Synthesis in Low Melting Mixtures." Organic Letters, 14(17), 4568–4571. Link

  • Hroch, L., et al. (2019). "Optimization of the Fischer Indole Synthesis for the Preparation of 3-Substituted Indoles." Molecules, 24(17), 3167. Link

  • Porcheddu, A., et al. (2012).[12] "From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis." Organic Letters, 14(24), 6112-6115. Link

Sources

Troubleshooting

Technical Support Center: Advanced Purification Strategies for Indole Derivatives

Ticket ID: IND-PUR-992 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming decomposition, polymerization, and separation failures in indole chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-PUR-992 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming decomposition, polymerization, and separation failures in indole chemistry.

Executive Summary

Indole derivatives are notoriously chemically labile. Their electron-rich pyrrole ring makes them susceptible to acid-catalyzed polymerization and oxidative degradation, often resulting in the dreaded "red tar" during purification. This guide addresses the three most common support tickets we receive: decomposition on silica gel, persistent "oiling out" during crystallization, and separation of closely related regioisomers.

Category 1: Chromatographic Instability (The "Red Band" Issue)
Q: Why does my crude indole turn distinctively red or brown when I load it onto a silica column, and why is my recovery yield low?

Diagnosis: You are likely experiencing acid-catalyzed oxidative polymerization . Standard flash silica gel is slightly acidic (pH ~6.5–7.0, but Lewis acidic sites exist). The electron-rich C3 position of the indole ring is highly nucleophilic. Upon contact with acidic silica sites, protonation occurs at C3, generating an electrophilic iminium ion that reacts with unprotonated indole molecules. This initiates a polymerization chain reaction, often visible as a red or brown band that stays at the baseline.

Technical Protocol: Silica Deactivation To prevent this, you must neutralize the acidic sites on the silica gel before the compound touches them.

Step-by-Step Deactivation Workflow:

  • Slurry Preparation: Prepare your silica slurry using a solvent system containing 1–3% Triethylamine (TEA) (e.g., 97:3 Hexanes:TEA).

  • Column Packing: Pour the slurry into the column.

  • Equilibration: Flush the column with 2–3 column volumes (CV) of the TEA-containing solvent.

  • Loading: Load your crude indole. Crucial: Ensure your loading solvent also contains 0.5% TEA.

  • Elution: Run your gradient. You can usually remove TEA from the mobile phase after the first 2 CVs, but for highly sensitive indoles (e.g., 5-methoxyindoles), keep 1% TEA throughout.

Alternative Stationary Phases: If deactivation fails, switch the stationary phase entirely.

Stationary PhaseSurface pHSuitability for IndolesNotes
Standard Silica (SiO₂) Acidic (~6.5)Low to MediumCauses polymerization in electron-rich indoles.
Neutral Alumina (Al₂O₃) Neutral (~7.0)HighExcellent for acid-sensitive substrates; lower surface area than silica.
Basic Alumina Basic (~9.5)MediumGood for amines, but can cause hydrolysis of esters if present.
C18 (Reverse Phase) NeutralHighBest for polar indoles; avoids acid catalysis entirely.
Category 2: Crystallization Failures ("Oiling Out")[1]
Q: My product is an oil and refuses to crystallize, even though the literature says it should be a solid. Cooling just makes it a viscous gum.

Diagnosis: This is "oiling out" (liquid-liquid phase separation).[1] It occurs when the compound precipitates as a supercooled liquid rather than a crystal lattice, often due to impurities lowering the melting point or cooling that is too rapid.[1]

Troubleshooting Protocol: The Trituration & Seeding Loop

Do not simply put the flask in the freezer; this locks the oil state. Follow this thermodynamic control method:

  • Solvent Choice: Dissolve the oil in a minimum amount of a "good" solvent (e.g., EtOAc or DCM).[2]

  • Anti-Solvent Addition: Slowly add a "poor" solvent (e.g., Hexanes or Pentane) until slight turbidity persists.

  • The Scratch Technique: Take a glass pipette and vigorously scratch the interface between the oil and the glass wall. This creates microscopic nucleation sites.

  • Sonication: Briefly sonicate the flask. The cavitation energy can force lattice alignment.

  • Seed Crystal: If you have any solid material (even impure), add a speck as a seed.

  • Slow Evaporation: Instead of cooling, allow the "good" solvent to evaporate slowly at room temperature under a stream of nitrogen. As the ratio of poor solvent increases, the product is forced to organize.

Common Solvent Systems for Indoles:

PolaritySolvent Pair (Good / Poor)Application
Non-Polar Hexane / -Cooling crystallization for simple indoles.
Medium EtOAc / HexanesStandard for functionalized indoles.
High MeOH / WaterFor polar derivatives (e.g., indole-3-acetic acid).
Halogenated DCM / PentaneExcellent for "oiling out" issues (slow diffusion).
Category 3: Purification Decision Logic

Use the following decision tree to select the optimal purification route based on your compound's physical state and stability.

IndolePurification Start Crude Indole Mixture StateCheck Physical State? Start->StateCheck Solid Solid StateCheck->Solid High MP Oil Oil / Gum StateCheck->Oil Low MP / Impure Recryst Recrystallization (MeOH/H2O or EtOAc/Hex) Solid->Recryst StabilityCheck Acid Sensitive? Oil->StabilityCheck Trituration Trituration (Sonication + Pentane) Oil->Trituration Try first SensitiveYes Yes (Turns Red/Brown) StabilityCheck->SensitiveYes SensitiveNo No (Stable) StabilityCheck->SensitiveNo Trituration->Recryst If solidifies Alumina Neutral Alumina Chromatography SensitiveYes->Alumina Best Option DeactSilica TEA-Deactivated Silica Column SensitiveYes->DeactSilica Alternative StdSilica Standard Flash Chromatography SensitiveNo->StdSilica Distill Vacuum Distillation (If volatile & stable) SensitiveNo->Distill Large Scale

Caption: Decision logic for selecting purification methods based on physical state and chemical stability.

Category 4: Removal of Colored Impurities
Q: My indole is pure by NMR but remains a persistent pink/beige color. How do I get it white?

Diagnosis: Indoles are prone to forming trace oxidation byproducts (often quinoidal species) that have high extinction coefficients. Even <0.1% impurity can color the whole batch.

Remediation Protocol:

  • Activated Carbon (Charcoal) Wash:

    • Dissolve the indole in refluxing solvent (MeOH or EtOAc).

    • Add Activated Carbon (5–10 wt%).

    • Reflux for 15–30 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad (to prevent crystallization in the funnel).

    • Concentrate the filtrate.

  • Bisulfite Wash:

    • If the color is due to oxidation, wash the organic layer (during workup) with 10% Sodium Bisulfite (NaHSO₃) . This reducing agent can quench oxidized species.

References
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Discusses Fischer Indole synthesis and byproduct formation).

  • BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives. (General purification strategies).

  • University of Rochester. (2022). Tips for Flash Column Chromatography: Deactivating Silica Gel. (Protocol for TEA deactivation).

  • MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. (Scale-up and crystallization data).

  • Biotage. (2023).[2] How can I remove color from my reaction product? (Strategies for color removal using reverse phase and adsorbents).

Sources

Optimization

how to improve the solubility of 2-tert-butyl-1H-indol-5-amine for biological assays

Case ID: SOL-IND-05 Compound: 2-tert-butyl-1H-indol-5-amine Status: Active Support Guide Audience: Assay Development Scientists, Medicinal Chemists[1] Executive Summary & Physicochemical Profile[1] The Challenge: 2-tert-...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-IND-05 Compound: 2-tert-butyl-1H-indol-5-amine Status: Active Support Guide Audience: Assay Development Scientists, Medicinal Chemists[1]

Executive Summary & Physicochemical Profile[1]

The Challenge: 2-tert-butyl-1H-indol-5-amine presents a classic "solubility paradox" in biological assays. The tert-butyl group at the C2 position significantly increases lipophilicity (LogP), enhancing membrane permeability but drastically reducing aqueous solubility compared to the parent indole. Furthermore, the C5-amine is a weak base (pKa ~6.0), meaning it remains largely unprotonated (neutral) at physiological pH (7.4), leading to aggregation and precipitation ("crashing out") upon dilution into assay media.

Technical Snapshot:

PropertyValue (Estimated)Impact on Solubility
Molecular Weight 188.27 g/mol Low MW favors solubility, but crystal packing forces dominate.[1]
LogP (Lipophilicity) ~3.5 - 4.0High.[1] Indicates poor water solubility; requires organic co-solvents.[1]
pKa (Conjugate Acid) ~6.0 (Amine)At pH 7.4, the molecule is >90% neutral (uncharged), minimizing solubility.
H-Bond Donors 2 (Indole NH, Amine NH2)Potential for intermolecular H-bonding, leading to stable, hard-to-dissolve crystals.[1]

Troubleshooting & FAQs

Category A: Stock Solution Preparation

Q: My compound does not fully dissolve in DMSO at 10 mM. What should I do? A: This is likely due to crystal lattice energy.[1]

  • Sonicate: Use an ultrasonic water bath at 37°C for 10–15 minutes.

  • Vortex: Vortex vigorously for 60 seconds.

  • Check Water Content: DMSO is hygroscopic.[1] If your DMSO has absorbed water from the air, solubility drops drastically. Always use anhydrous DMSO (≥99.9%) stored under inert gas or in single-use aliquots.[1]

Q: Can I use Ethanol instead of DMSO? A: Generally, no . While ethanol is less toxic to some cells, 2-tert-butyl-1H-indol-5-amine is significantly more soluble in DMSO.[1] Ethanol also evaporates faster, leading to concentration variability during dispensing.[1] Stick to DMSO unless your specific assay target is DMSO-sensitive (e.g., certain ion channels).[1]

Category B: Dilution & "Crashing Out"

Q: The compound precipitates immediately when I add the DMSO stock to the cell culture media. Why? A: This is the "Kinetic Solubility Limit." You are shifting the solvent environment from 100% organic (DMSO) to >99% aqueous (Media) instantly. The hydrophobic tert-butyl group drives the molecules to aggregate to avoid water.

  • Fix: Do not pipette DMSO stock directly into the bulk media. Instead, use an intermediate dilution step (see Protocol 2 below) or a "jet-mixing" technique where you inject the stock rapidly into vortexing media to prevent local high-concentration hotspots.[1]

Q: Is the precipitation visible? A: Not always. "Microprecipitation" can occur, creating a cloudy suspension that looks clear to the naked eye but scatters light in a plate reader (interfering with OD readings) and reduces the effective free drug concentration.

  • Diagnostic: Spin the diluted media in a centrifuge (e.g., 5 min at 10,000 x g). If a pellet forms, you have precipitation.[1][2][3]

Category C: Advanced Formulation

Q: Can I modify the pH to improve solubility? A: Theoretically, yes, but practically, no for cell assays. Acidifying the media (pH < 5) would protonate the amine and dissolve the compound, but this pH is toxic to cells.

Q: What is the best excipient to prevent precipitation? A: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] This is the gold standard for lipophilic indoles. The hydrophobic tert-butyl indole core inserts into the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble in water. It is generally non-toxic up to 10-20% in many assays.[1]

Recommended Protocols

Protocol 1: The "Solvent-Shift" Method (Standard)

Best for: Initial screening, robust cell lines.

  • Stock Prep: Dissolve compound in 100% Anhydrous DMSO to 10 mM.

  • Intermediate Step: Prepare a 100x working solution in 100% DMSO .

    • Example: If final assay concentration is 10 µM, prepare a 1 mM stock in DMSO.[1]

  • Final Dilution: Add 1 µL of the 1 mM stock to 100 µL of assay media.

    • Result: 10 µM compound, 1% DMSO final.[1]

    • Why: Diluting from a lower concentration stock (1 mM vs 10 mM) reduces the local concentration shock, minimizing precipitation.

Protocol 2: The Cyclodextrin Complexation (Advanced)

Best for: High concentrations (>10 µM), sensitive assays, in vivo studies.

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in PBS or water.[1] Filter sterilize (0.22 µm).

  • Dissolve Compound: Dissolve the amine in a small volume of DMSO (e.g., 20 mM).

  • Complexation: Slowly add the DMSO stock to the HP-β-CD solution with constant vortexing .

    • Target: Final DMSO concentration should be <5%.[1][2][4]

    • Incubation: Shake or rotate at Room Temp for 30 mins to allow equilibrium complexation.

  • Assay Use: Dilute this complexed stock into your assay media.[1][2] The cyclodextrin will keep the indole in solution even at physiological pH.

Protocol 3: Salt Formation (The "Chemical Fix")

Best for: Long-term use, animal studies.

If you have access to chemistry facilities, convert the free base to a Hydrochloride (HCl) or Mesylate salt .

  • Dissolve free base in diethyl ether or dioxane.[1]

  • Add 1.1 equivalents of HCl (4M in dioxane).

  • The salt should precipitate immediately.[1] Filter and dry.[1]

  • Result: The ionic salt will have significantly higher kinetic solubility in water than the neutral amine.

Solubility Decision Logic (Visualization)

The following diagram outlines the decision process for selecting the correct solubilization strategy based on your assay requirements.

SolubilityStrategy Start Start: 2-tert-butyl-1H-indol-5-amine (Solid Powder) DMSO_Sol Dissolve in Anhydrous DMSO (Target: 10-20 mM) Start->DMSO_Sol Sonicate Sonicate & Warm (37°C) DMSO_Sol->Sonicate If cloudy Dilute Dilute into Assay Media (Stepwise Dilution) DMSO_Sol->Dilute Sonicate->DMSO_Sol Check Visual/Nephelometric Check: Precipitation? Dilute->Check Success Proceed to Assay (Maintain <0.5% DMSO) Check->Success No Precip Precip_Yes Precipitation Detected Check->Precip_Yes Yes Strategy_CD Strategy A: Add Co-solvent Use 10-20% HP-β-Cyclodextrin Precip_Yes->Strategy_CD For In Vitro/Cell Assays Strategy_Salt Strategy B: Chemical Modification Convert to HCl Salt Precip_Yes->Strategy_Salt For In Vivo/High Conc. Strategy_CD->Dilute Retry Dilution Strategy_Salt->DMSO_Sol Restart with Salt

Figure 1: Decision tree for optimizing the solubility of lipophilic amino-indoles in biological assays.

References

  • BenchChem Technical Support. (2025).[1][4] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • Li, P., & Zhao, L. (2016).[1] Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PubMed Central.[1] Retrieved from [1]

  • Enamine. (n.d.).[1] Aqueous Solubility Assay: Kinetic vs Thermodynamic Solubility in Drug Discovery. Retrieved from [1]

  • ResearchGate Community. (2014). How to enhance drug solubility for in vitro assays? Retrieved from

  • MCE (MedChemExpress). (n.d.). Compound Handling Instructions: DMSO Stock Preparation and Dilution. Retrieved from

Sources

Troubleshooting

scale-up challenges for the production of 2-tert-butyl-1H-indol-5-amine

Technical Support Center: Scale-Up Production of 2-tert-butyl-1H-indol-5-amine Current Status: Operational Ticket ID: IND-TB-005-SCALE Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Production of 2-tert-butyl-1H-indol-5-amine

Current Status: Operational Ticket ID: IND-TB-005-SCALE Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The scale-up of 2-tert-butyl-1H-indol-5-amine presents a unique dichotomy: the tert-butyl group provides excellent regiochemical control (forcing cyclization to the correct position) but introduces significant steric bulk that retards reaction kinetics. Furthermore, the electron-rich 5-amino moiety makes the final product highly susceptible to oxidative degradation ("pinking") upon air exposure.

This guide moves beyond bench-scale literature, addressing the heat transfer, viscosity, and safety constraints inherent to kilogram-scale manufacturing.

Module 1: The Fischer Indolization (The "Tar" Problem)

Context: The formation of the indole core via Fischer synthesis is the most critical step. The reaction between 4-nitrophenylhydrazine and pinacolone (3,3-dimethyl-2-butanone) is generally robust, but scale-up frequently fails due to viscosity and thermal management.

Troubleshooting Guide
SymptomProbable CauseCorrective Action (Scale-Up)
Reaction mixture solidifies / Stirrer seizes Polyphosphoric Acid (PPA) viscosity is too high at <80°C.Switch Acid System: Move from neat PPA to Methanesulfonic acid (MSA)/P2O5 (Eaton's Reagent) or ZnCl2 in Acetic Acid . These maintain fluidity at lower temperatures.
Low Yield (<40%) with high unreacted hydrazone Hydrolysis of Hydrazone. Water generated during hydrazone formation is reversing the equilibrium.Azeotropic Removal: Use a Dean-Stark trap (toluene/xylene) during the hydrazone formation step before adding the acid catalyst. Ensure water content is <0.1% KF before cyclization.
Violent Exotherm upon Acid Addition Rapid Protonation. The cyclization is exothermic.Controlled Addition: Do not add acid to the hydrazone. Add the hydrazone solution slowly to the pre-heated acid catalyst. This ensures the concentration of reactive intermediate remains low (Feed-controlled reaction).
Expert Insight: The "Pinacolone Advantage"

Unlike methyl ethyl ketone (MEK), which yields regioisomeric mixtures, pinacolone has only one enolizable side (the methyl group). The tert-butyl side has no


-protons.
  • Implication: You do not need to worry about regioselectivity isomers. If you see impurities, they are likely linear oligomers, not structural isomers.

Visual Workflow: Acid Selection Logic

AcidSelection cluster_outcome Critical Control Point Start Select Catalyst for Fischer Step Viscosity Is Reactor Stirrer High-Torque? Start->Viscosity PPA Option A: Polyphosphoric Acid (PPA) (Cheap, but high viscosity risk) Viscosity->PPA Yes (Anchor/Helix Impeller) Lewis Option B: ZnCl2 / AcOH (Fluid, easier workup, higher cost) Viscosity->Lewis No (Standard Paddle) Eaton Option C: MSA / P2O5 (Best balance for kg-scale) Viscosity->Eaton No (Standard Paddle) Control Monitor Hydrazone Consumption (HPLC < 1% remaining) PPA->Control Lewis->Control Eaton->Control

Figure 1: Decision matrix for acid catalyst selection based on reactor capabilities.

Module 2: Nitro Reduction (The Safety Critical Step)

Context: Converting 2-tert-butyl-5-nitroindole to the target amine. Warning: 5-nitroindoles are energetic. Hydrogenation on a large scale carries risks of thermal runaway and catalyst ignition.

FAQ: Hydrogenation Safety

Q: Why does the reaction temperature spike suddenly after 50% conversion? A: This is characteristic of autocatalytic kinetics or mass-transfer limitations breaking.

  • Mechanism:[1][2][3][4] Initially, the nitro group adsorption is rate-limiting. As the reaction warms, solubility increases, hydrogen uptake accelerates, and the exotherm (approx. 500 kJ/mol for -NO2 reduction) overwhelms the cooling jacket.

  • Solution: Use Transfer Hydrogenation (Formate/Pd-C) for safer heat profiles, or strictly limit H2 pressure (start at 1 bar, ramp to 3 bar only after 50% conversion).

Q: My catalyst (Pd/C) died. The reaction stopped at the hydroxylamine intermediate. A: Sulfur Poisoning. If you used PPA or MSA in the previous step, trace sulfur is killing the Palladium.

  • Protocol: Wash the nitroindole intermediate with 10% NaHCO3 followed by a charcoal treatment before subjecting it to hydrogenation.

Protocol: Safe Transfer Hydrogenation (100g - 1kg scale)
  • Charge: 2-tert-butyl-5-nitroindole (1.0 equiv), Ammonium Formate (5.0 equiv), Ethanol (10 vol).

  • Inert: Purge vessel with N2.

  • Catalyst: Add 10% Pd/C (5 wt% loading) as a water slurry (never dry powder).

  • Initiate: Heat to 40°C. Note: Evolution of CO2 gas will occur. Ensure vent lines are open.

  • Monitor: IPC (HPLC) for disappearance of nitro-indole.

  • Workup: Filter hot through Celite.

Module 3: Isolation & Stability (The "Pink Indole" Phenomenon)

Context: 5-aminoindoles are electron-rich and prone to auto-oxidation, forming quinoidal imine species (colored pink/purple/black).

The Stabilization Strategy

Never store the free base. Isolate the product immediately as the Hydrochloride Salt (HCl) .

Step-by-Step Isolation Protocol:

  • Filtration: Filter the hydrogenation mixture (remove catalyst) under an Argon blanket . Oxygen exposure here is critical.

  • Concentration: Concentrate the filtrate to ~3 volumes.

  • Salt Formation: Add 4M HCl in Dioxane or IPA/HCl (1.1 equiv) dropwise at 0-5°C.

  • Crystallization: The hydrochloride salt of 2-tert-butyl-1H-indol-5-amine is typically a white/off-white solid that is significantly more stable than the free base.

  • Drying: Dry in a vacuum oven at 40°C with a nitrogen bleed.

Visual Workflow: Synthesis & Stabilization

SynthesisWorkflow Input 4-Nitrophenylhydrazine + Pinacolone Step1 Hydrazone Formation (Remove Water) Input->Step1 Step2 Fischer Cyclization (Acid Catalyzed) Step1->Step2 -H2O Intermed 2-tert-butyl-5-nitroindole (Yellow Solid) Step2->Intermed Regioselective Step3 Reduction (Pd/C + H2 or Formate) Intermed->Step3 Risk Risk: Oxidation (Pink Coloration) Step3->Risk Air Exposure Final Target: 5-Amino Indole HCl Salt Step3->Final Anaerobic Workup Risk->Final HCl / IPA

Figure 2: End-to-end synthesis workflow highlighting the oxidation risk point.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on mechanism and acid choice).
  • Vanden Eynde, J. J., et al. (1999). "Old reagents, new results: mild and efficient synthesis of indoles."[2] Tetrahedron, 55(2), 2687-2694. (Discusses Lewis acid alternatives to PPA).

  • Pfizer Inc. (2018). "Process for the preparation of Indole Derivatives." US Patent 9,873,668.
  • Anderson, N. G. (2012).[5] Practical Process Research & Development. Academic Press. (Source for hydrogenation safety and catalyst poisoning mitigation).

  • Vertex Pharmaceuticals. (2014). "Modulators of CFTR." WO2014014841.

Sources

Optimization

preventing degradation of 2-tert-butyl-1H-indol-5-amine during storage

Welcome to the technical support center for 2-tert-butyl-1H-indol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-tert-butyl-1H-indol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Understanding the Instability of 2-tert-butyl-1H-indol-5-amine

2-tert-butyl-1H-indol-5-amine is a substituted indole, a class of compounds widely used in medicinal chemistry.[1] The presence of both an electron-rich indole ring and an aromatic amine functionality makes this molecule susceptible to degradation, primarily through oxidation. The amino group at the 5-position significantly increases the electron density of the aromatic system, making it highly prone to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light and elevated temperatures.

The degradation of aromatic amines often involves the formation of colored products, which can be a primary indicator of sample decomposition.[2] For 5-aminoindoles, electrochemical studies have shown that oxidation can lead to the formation of polymeric films, suggesting that radical-mediated polymerization is a potential degradation pathway.[3]

Frequently Asked Questions (FAQs)

Q1: My solid sample of 2-tert-butyl-1H-indol-5-amine has changed color from off-white to a brownish or purplish hue. What is happening?

A1: A color change is a strong indicator of degradation, likely due to air oxidation. Aromatic amines, particularly those with electron-donating groups like the indole ring, are readily oxidized in the presence of atmospheric oxygen.[2] This oxidation can lead to the formation of highly colored quinone-imine or polymeric species. To prevent this, it is crucial to store the compound under an inert atmosphere.

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, 2-tert-butyl-1H-indol-5-amine should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the rate of chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.
Light Amber vial or protected from lightMinimizes light-catalyzed degradation.
Moisture Tightly sealed container with desiccantPrevents hydrolysis and potential side reactions.

Q3: I need to handle the compound frequently. What are the best practices for short-term storage and handling?

A3: For short-term storage and frequent use, it is advisable to aliquot the bulk material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the entire batch to air and moisture with each use. Always handle the compound in a glove box or under a stream of inert gas.

Q4: Can I store solutions of 2-tert-butyl-1H-indol-5-amine? If so, what is the best solvent and what are the storage conditions?

A4: Storing solutions of this compound is generally not recommended for long periods due to increased susceptibility to degradation. If you must store a solution, use a deoxygenated aprotic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Prepare the solution under an inert atmosphere and store it at -20°C or lower in a tightly sealed, light-protected vial. It is crucial to use the solution as quickly as possible and to re-evaluate its purity if stored for an extended period.

Q5: How can I check the purity of my stored sample?

A5: The purity of 2-tert-butyl-1H-indol-5-amine can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a reliable way to quantify the parent compound and detect degradation products.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify impurities.[1][7][8]

  • Mass Spectrometry (MS): LC-MS or GC-MS can be used to identify the molecular weights of degradation products, providing clues to their structures.[9][10][11][12][13]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving issues related to the degradation of 2-tert-butyl-1H-indol-5-amine.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow for 2-tert-butyl-1H-indol-5-amine Degradation start Start: Suspected Degradation (e.g., color change, inconsistent results) visual_inspection Visual Inspection: - Color change? - Caking/clumping? start->visual_inspection analytical_check Analytical Purity Check: - HPLC - NMR - LC-MS visual_inspection->analytical_check Color change or other visual cues degradation_confirmed Degradation Confirmed analytical_check->degradation_confirmed Purity < specification no_degradation No Significant Degradation analytical_check->no_degradation Purity meets specification storage_review Review Storage Conditions: - Inert atmosphere? - Temperature? - Light protection? - Moisture control? remediate_storage Remediate Storage: - Re-package under inert gas - Store at -20°C or below - Use amber vials storage_review->remediate_storage Deficiencies identified handling_review Review Handling Procedures: - Aliquoting? - Inert gas handling? remediate_handling Remediate Handling: - Implement aliquoting strategy - Use glovebox or inert gas manifold handling_review->remediate_handling Deficiencies identified degradation_confirmed->storage_review degradation_confirmed->handling_review discard Discard Material (if severely degraded) degradation_confirmed->discard Severe degradation end_good End: Material is suitable for use no_degradation->end_good purify Purify Material (if feasible) - Recrystallization - Chromatography remediate_storage->purify remediate_handling->purify purify->analytical_check Re-check purity purify->end_good Purity restored end_bad End: Obtain new material discard->end_bad

Caption: A flowchart for troubleshooting degradation of 2-tert-butyl-1H-indol-5-amine.

Experimental Protocols

This protocol describes the procedure for safely aliquoting and storing 2-tert-butyl-1H-indol-5-amine to maximize its shelf life.

  • Preparation:

    • Move the bulk container of 2-tert-butyl-1H-indol-5-amine, a set of appropriately sized amber glass vials with screw caps and PTFE septa, a spatula, and a balance into an inert atmosphere glovebox.

    • Ensure the glovebox atmosphere is dry and has an oxygen level below 50 ppm.

  • Aliquoting:

    • Carefully open the bulk container inside the glovebox.

    • Weigh the desired amount of the compound into each amber vial.

    • Work efficiently to minimize the time the bulk container is open.

  • Sealing and Storage:

    • Tightly cap each vial.

    • For extra protection, wrap the cap and neck of the vial with Parafilm®.

    • Place the aliquoted vials into a secondary container with a desiccant.

    • Store the secondary container in a freezer at -20°C or below.

This protocol provides a general method for assessing the purity of 2-tert-butyl-1H-indol-5-amine using reverse-phase HPLC. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a wavelength around 280 nm is a good starting point for indoles).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

    • The appearance of new peaks, especially at earlier retention times, may indicate the formation of more polar degradation products.

Potential Degradation Pathway

The primary degradation pathway for 2-tert-butyl-1H-indol-5-amine is oxidation. The electron-rich nature of the molecule makes it susceptible to attack by molecular oxygen, often proceeding through a radical mechanism.

degradation_pathway Proposed Oxidative Degradation Pathway start 2-tert-butyl-1H-indol-5-amine radical_cation Radical Cation Intermediate start->radical_cation Oxidation oxidizing_agent O2, Light, Heat oxidizing_agent->radical_cation dimerization Dimerization radical_cation->dimerization polymerization Further Polymerization dimerization->polymerization colored_products Colored Degradation Products (Quinone-imines, Polymers) polymerization->colored_products

Caption: A simplified proposed oxidative degradation pathway for 2-tert-butyl-1H-indol-5-amine.

References

  • Jennings, P., Jones, A. C., Mount, A. R., & Thomson, A. D. (1997). Electrooxidation of 5-substituted indoles. Journal of the Chemical Society, Faraday Transactions, 93(21), 3791-3797.
  • Gülcemal, D., Al-bayati, F. A. H., Ceylan, Ş., & Bedir, E. (2018). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1156-1165.
  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • Kaiser, M., & Duddeck, H. (1982). 13C NMR spectroscopy of coumarin derivatives. Magnetic Resonance in Chemistry, 20(2), 81-91.
  • Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1988). Unambiguous assignment of the 13C NMR spectra of methylindoles. Magnetic Resonance in Chemistry, 26(11), 983-986.
  • Liu, S., Chen, Y., Wan, P., Zhou, C., Zhang, S., & Mo, H. (2016). Determination of 5-Hydroxyindole Acetic Acid by Electrochemical Methods with an Oxidized Glassy Carbon Electrode. Electrochimica Acta, 216, 528-534.
  • Di Carlo, G., Trani, A., Zane, D., Ingo, G. M., Pasquali, M., Dell'Era, A., & Curulli, A. (2014). Influence of Different Biological Environments on Serotonin (5‐HT) Electrochemical Behavior at Gold Screen Printed Electrodes. Electroanalysis, 26(6), 1409-1418.
  • Fagan-Murphy, A., & Patel, B. A. (2014). Compressed multiwall carbon nanotube composite electrodes provide enhanced electroanalytical performance for determination of serotonin. Electrochimica Acta, 138, 392-399.
  • Antuña-Jiménez, D., Blanco-López, M. C., Miranda-Ordieres, A. J., & Lobo-Castañón, M. J. (2015). Artificial enzyme-based catalytic sensor for the electrochemical detection of 5-hydroxyindole-3-acetic acid tumor marker in urine.
  • Wang, Z., Xu, L., Wu, G., Zhu, L., & Lu, X. (2015). Development and Application of the Serotonin Voltametric Sensors Based on Molecularly Imprinting Technology. Journal of The Electrochemical Society, 162(8), B201-B206.
  • Antuña-Jiménez, D., Blanco-López, M. C., Miranda-Ordieres, A. J., & Lobo-Castañón, M. J. (2014). Artificial enzyme with magnetic properties and peroxidase activity on indoleamine metabolite tumor marker. Polymer, 55(16), 3582-3589.
  • Liu, S., Chen, Y., Wan, P., Zhou, C., Zhang, S., & Mo, H. (2016). Determination of 5-Hydroxyindole Acetic Acid by Electrochemical Methods with an Oxidized Glassy Carbon Electrode. Electrochimica Acta, 216, 528-534.
  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • Gallagher, C. A., Hough, L. B., Keefner, S. M., Seyed-Mozaffari, A., Archer, S., & Glick, S. D. (1995). Identification and quantification of the indole alkaloid ibogaine in biological samples by gas chromatography-mass spectrometry. Biochemical pharmacology, 49(1), 73-79.
  • Morales-Ríos, M. S., del Río, R. D., & Joseph-Nathan, P. (1988). Unambiguous assignment of the 13C NMR spectra of methylindoles. Magnetic Resonance in Chemistry, 26(11), 983-986.
  • Verpoorte, R., Beek, T. A., Riegman, R. L. M., Hylands, P., & Bisset, N. (1984). 13C NMR spectroscopy of indole alkaloids. Magnetic Resonance in Chemistry, 22(5), 328-333.
  • Wenkert, E., Hagaman, E., Kunesch, N., Wang, N. Y., & Zsadon, B. (1976). 13C-NMR. Spectroscopy of Naturally Occuring Substances. XLII. Conformational analysis of quebrachamine-like indole alkaloids and related substances†. Helvetica Chimica Acta, 59(8), 2711-2722.
  • Fraser, R. R., Passannanti, S., & Piozzi, F. (1976). 13C nuclear magnetic resonance spectra of alkyl indoles including derivatives of hexahydroechinulin. Canadian Journal of Chemistry, 54(18), 2915-2919.
  • Aminophenols. (2000). In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
  • Lee, M., & Phillips, R. (1994). Chlorine substituent effects for indole and tryptophan in 13C NMR. Journal of Heterocyclic Chemistry, 31(3), 631-635.
  • Panasenko, A. A., Caprosh, A. F., Radul, O., & Rekhter, M. (1994). 13C NMR spectra of some indole derivatives.
  • Erra-Balsells, R. (1988). 13C NMR studies of substituted 2,3-diphenylindoles. Methyl and nitro derivatives. Magnetic Resonance in Chemistry, 26(12), 1109-1113.
  • Morales-Ríos, M. S., & Joseph-Nathan, P. (1991). 1H and 13C NMR study of 1‐substituted isatins and their corresponding 3‐(dicyanomethylidene)indol‐2‐ones. Magnetic Resonance in Chemistry, 29(10), 1014-1019.
  • Morales-Ríos, M. S., & Joseph-Nathan, P. (1989). Utility of 1H/2H isotope shifts for the 13C NMR assignments of indole derivatives. Magnetic Resonance in Chemistry, 27(11), 1047-1050.
  • Morales-Ríos, M. S., & Joseph-Nathan, P. (1989). Definitive assignment of the 13C NMR signals of the indole C‐3 and C‐3a carbons of the ajmaline, picraline and sarpagine alkaloids. Magnetic Resonance in Chemistry, 27(9), 863-866.
  • Gogoll, A., & Plobeck, N. (1990). Comparison of one‐ and two‐dimensional techniques in the unambiguous 13C NMR spectral assignment of ellipticine and related indole derivatives. Magnetic Resonance in Chemistry, 28(7), 635-639.
  • Welti, D. (1985). Revision of the 13C NMR signal assignment of harman, based on one‐ and two‐dimensional INADEQUATE spectroscopy. Magnetic Resonance in Chemistry, 23(10), 872-874.
  • Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.
  • Rosenberg, E., Williamson, K., & Roberts, J. D. (1976). ^(15)N Nuclear Magnetic Resonance Spectroscopy. Natural Abundance^(15)N NMR of Monosubstituted Indoles. Organic Magnetic Resonance, 8(2), 117-118.
  • Ernst, L. (1976). 13C NMR spectroscopy of polycyclic aromatics. VI. Coumarin and the methylcoumarins.
  • Edlund, U. (1978). A carbon‐13 NMR study of some alkyl‐substituted indenes. An experimental study of the baker‐nathan order of hyperconjugation in the neutral ground state. Organic Magnetic Resonance, 11(10), 516-520.
  • Duddeck, H., & Kaiser, M. (1982). 13C NMR spectroscopy of coumarin derivatives. Organic Magnetic Resonance, 20(2), 55-72.
  • Morales-Ríos, M. S., & Joseph-Nathan, P. (1987). NMR studies of indoles and their N‐carboalkoxy derivatives. Magnetic Resonance in Chemistry, 25(6), 513-516.
  • Morales-Ríos, M. S., Santos-Sánchez, N., Suárez-Castillo, O. R., & Joseph-Nathan, P. (2002). Conformational studies on indole alkaloids from Flustra foliacea by NMR and molecular modeling. Magnetic Resonance in Chemistry, 40(10), 677-683.
  • Mansour, T., Wong, T. C., & Kaiser, E. (1983). Application of the INEPT technique to 13C NMR assignments in polynuclear aromatic nitrogeneous heterocycles; 6H‐pyrido[4,3‐b]‐5,11‐dimethylcarbazole (ellipticine). Magnetic Resonance in Chemistry, 21(1), 71-73.
  • Verpoorte, R., Beek, T. A., Riegman, R. L. M., Hylands, P., & Bisset, N. (1984). 13C-NMR. Spectroscopy of Naturally Occuring Substances. XLII. Conformational analysis of quebrachamine-like indole alkaloids and related substances†. Magnetic Resonance in Chemistry, 22(5), 328-333.
  • Wenkert, E., Hagaman, E., Kunesch, N., Wang, N. Y., & Zsadon, B. (1976). 13C-NMR. Spectroscopy of Naturally Occuring Substances. XLII. Conformational analysis of quebrachamine-like indole alkaloids and related substances†. Helvetica Chimica Acta, 59(8), 2711-2722.
  • Fraser, R. R., Passannanti, S., & Piozzi, F. (1976). 13C nuclear magnetic resonance spectra of alkyl indoles including derivatives of hexahydroechinulin. Canadian Journal of Chemistry, 54(18), 2915-2919.
  • Lee, M., & Phillips, R. (1994). Chlorine substituent effects for indole and tryptophan in 13C NMR. Journal of Heterocyclic Chemistry, 31(3), 631-635.
  • Panasenko, A. A., Caprosh, A. F., Radul, O., & Rekhter, M. (1994). 13C NMR spectra of some indole derivatives.

Sources

Troubleshooting

Technical Support Center: Characterization of Indole Compounds

Welcome to the technical support center for the characterization of indole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of indole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and analysis of this important class of molecules. Drawing from established analytical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Section 1: General Handling, Stability, and Storage (FAQs)

Indole compounds are notoriously sensitive. Their electron-rich nature makes them susceptible to degradation, which can compromise experimental outcomes. This section addresses the most common initial queries regarding their stability and handling.

Q1: My indole compound, which was initially a white or off-white solid, has turned pink/brown/purple upon storage. What happened, and is it still usable?

A1: This color change is a classic indicator of oxidation.[1] The electron-rich pyrrole ring of the indole nucleus is highly susceptible to oxidation by atmospheric oxygen, light, and trace acid or metal contaminants.[2] This process can lead to the formation of colored oligomers and polymeric species. The initial oxidation products are often indoxyl (which can dimerize to form indigo) and oxindole.[3][4]

  • Causality: The N-H proton of the indole is weakly acidic, and the π-electron system is easily polarized. This makes the C2 and C3 positions, in particular, vulnerable to electrophilic attack and oxidation.

  • Usability: For non-quantitative or preliminary synthetic work, a slightly discolored compound might be acceptable, but the purity is compromised. For any application requiring high purity, such as quantitative analysis, biological assays, or as a final drug product intermediate, the material should be repurified (e.g., by column chromatography or recrystallization) or discarded. A significant color change is a clear sign of degradation that warrants investigation before use in sensitive experiments.[1]

Q2: What are the ideal storage conditions to prevent the degradation of indole compounds?

A2: To maintain the integrity of indole compounds, strict storage protocols are essential. The goal is to mitigate exposure to oxygen, light, and heat.

Condition Recommendation Rationale
Temperature Store at 2-8°C for short-term and -20°C for long-term storage.[1][5]Reduces the rate of oxidative reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes contact with atmospheric oxygen, a primary driver of oxidation.[1]
Light Use amber or opaque vials.[1]Protects photosensitive compounds from degradation, particularly by UV light.
Container Use tightly sealed, high-quality glass vials.Prevents moisture ingress and contact with reactive surfaces.

Self-Validating Protocol: If you suspect degradation, a simple Thin Layer Chromatography (TLC) analysis comparing the stored material to a fresh or newly purified sample can quickly validate its integrity. The appearance of new, often more polar, spots or streaking is indicative of degradation.

Section 2: Troubleshooting Analytical Characterization

Accurate characterization is the cornerstone of chemical research. This section provides detailed troubleshooting for common issues encountered during NMR, Mass Spectrometry, and HPLC analysis of indole compounds.

Guide 2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation, but indole spectra can be misleading if not interpreted carefully.

Q: I'm seeing broad peaks for the N-H proton in my ¹H NMR spectrum, and its chemical shift seems variable. Why is this?

A: This is a very common and expected characteristic for the indole N-H proton.

  • Causality (Broadening): The nitrogen atom has a quadrupole moment which can lead to faster relaxation and, consequently, broader signals for the attached proton. Furthermore, proton exchange with trace amounts of water or other exchangeable protons (like alcohols) in the NMR solvent will also cause significant broadening.[6]

  • Causality (Shift Variability): The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding. In non-polar solvents like CDCl₃, it typically appears around δ 8.0-8.5 ppm. In hydrogen-bond-accepting solvents like DMSO-d₆, it shifts downfield to δ 10.5-12.0 ppm.

  • Troubleshooting & Validation: To confirm the N-H peak, you can perform a D₂O shake . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium (N-D), causing the peak to disappear or significantly diminish.[6] This is a definitive way to identify it.

Q: The aromatic protons on the benzene portion of my indole are overlapping. How can I definitively assign them?

A: The protons on the benzene ring (H4, H5, H6, H7) often resonate in a narrow region of the spectrum (typically δ 7.0-7.8 ppm), leading to complex and overlapping multiplets.

  • Expert Insight: Simple 1D ¹H NMR is often insufficient for unambiguous assignment, especially with further substitution on the ring. Relying on textbook values can be misleading as substituent effects can be complex.

  • Recommended Protocol (2D NMR):

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. You can "walk" around the benzene ring, identifying adjacent protons (e.g., H4 is coupled to H5, H5 to H6, H6 to H7).

    • HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It helps in assigning proton signals if the carbon signals are known, or vice versa.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment. It shows correlations between protons and carbons over 2-3 bonds. For example, the N-H proton will often show a correlation to C4 and C7a, helping to anchor the assignment. Similarly, H2 will show a correlation to C3a and C4.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations, which is particularly useful for substituted indoles to determine the relative positions of substituents.

Definitive assignment of the ¹³C-NMR spectra of indole in various solvents can be achieved by combining 2D HETCOR spectra with homonuclear ¹H double resonance measurements.[7]

Q: I see small, unexpected peaks in my spectrum. How do I know if they are impurities or part of my molecule's signal?

A: Distinguishing impurities from complex coupling or low-abundance conformers is a critical skill.

  • Troubleshooting Workflow:

    • Check the Integration: Do the integrals of the suspicious peaks correspond to a stoichiometric number of protons relative to your main signals? If not, they are likely impurities.

    • Identify Common Impurities: Consult established tables of NMR impurities.[8][9][10][11] Common culprits include residual solvents (grease, acetone, ethyl acetate, hexane), water, and reagents from the synthesis.

    • Re-purify: If the impurities are significant, re-purify your sample via column chromatography or recrystallization and re-acquire the NMR.

    • Validate with 2D NMR: True signals from your molecule will show correlations in COSY, HSQC, and HMBC spectra. Impurity signals will generally not correlate with your compound's signals.

Table of Common NMR Impurities:

Impurity Typical ¹H Chemical Shift (CDCl₃, δ ppm) Multiplicity
Water~1.56broad singlet
Silicone Grease~0.07singlet
Acetone2.17singlet
Ethyl Acetate2.05 (s), 4.12 (q), 1.26 (t)s, q, t
Hexane1.25, 0.88multiplet, multiplet
Dichloromethane5.30singlet
Toluene7.2-7.3 (m), 2.36 (s)m, s
Source: Adapted from Gottlieb, H. E., et al. (1997) and other common laboratory references.[8][9][10]
Guide 2.2: Mass Spectrometry (MS)

Mass spectrometry provides crucial molecular weight and fragmentation data, but the stability of the indole nucleus and the nature of its substituents heavily influence the resulting spectra.

Q: My mass spectrum doesn't show a clear molecular ion (M⁺) peak, or it's very weak. What could be the reason?

A: The absence or low intensity of the molecular ion peak is a common issue, particularly with certain ionization techniques and indole structures.

  • Causality (Technique Dependent):

    • Electron Ionization (EI): This is a high-energy "hard" ionization technique. While it produces reproducible fragmentation libraries, it can impart so much energy that the molecular ion fragments completely before it can be detected, especially if the molecule has labile groups.

    • Causality (Structure Dependent): Indoles with large, bulky, or easily fragmented side chains (e.g., long alkyl chains, esters, certain protecting groups) are more prone to losing these groups immediately upon ionization.

  • Troubleshooting & Validation:

    • Switch to a "Soft" Ionization Technique: If you are using EI, switch to Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[12] These are lower-energy methods that are much more likely to produce the protonated molecule [M+H]⁺ or other adducts ([M+Na]⁺, [M+K]⁺) with minimal fragmentation.

    • Check for In-Source Fragmentation: In ESI or APCI, high voltages in the ion source can cause the molecule to fragment before it enters the mass analyzer. Methodically reduce the fragmentor or cone voltage and observe if the molecular ion intensity increases relative to the fragments.

    • Consider the Matrix: In LC-MS, co-eluting matrix components can suppress the ionization of your target compound, leading to a weak or absent signal.[12] Ensure your sample is clean and your chromatography is effective.

Q: How do I begin to interpret the fragmentation pattern of my complex indole alkaloid?

A: The fragmentation of indole alkaloids is highly specific to their complex, polycyclic structures. General rules are a starting point, but detailed analysis is required.

  • Expert Insight: Fragmentation is not random; it is driven by the formation of stable ions and neutral losses. For indole alkaloids, fragmentation routes are often dominated by cleavages of the rings fused to the indole core.

  • General Fragmentation Pathways:

    • Side Chain Loss: The most common initial fragmentation is the loss of substituents on the indole nitrogen or other parts of the scaffold.

    • Retro-Diels-Alder (RDA) Reactions: In polycyclic systems, RDA reactions are a common pathway, leading to the cleavage of six-membered rings.

    • Indole Core Fragments: Look for characteristic low-mass ions corresponding to the indole core itself, such as m/z 130, 144, or 168, which can help confirm the presence of the indole moiety.[13]

    • Rearrangements: Hydrogen rearrangements are very common and can lead to fragment ions that are not immediately obvious from simple bond cleavages.[14][15]

  • Self-Validating Protocol (MS/MS): The best way to confirm fragmentation pathways is through tandem mass spectrometry (MS/MS or MSⁿ).

    • Isolate the suspected molecular ion (e.g., [M+H]⁺) in the first mass analyzer.

    • Fragment it through collision-induced dissociation (CID).

    • Analyze the resulting product ions in the second mass analyzer.

    • By performing MS/MS on the major fragment ions, you can build a fragmentation tree and piece together the degradation cascade, significantly increasing confidence in your structural assignment.

Diagram: Simplified Indole Fragmentation Logic

cluster_ionization Ionization cluster_fragmentation Fragmentation cluster_detection Detection Molecule Molecule Ion [M+H]+ or M+• Molecule->Ion ESI / APCI / EI F1 Loss of Labile Side-Chains Ion->F1 Energy Input (CID) F2 Ring Cleavage (e.g., RDA) F3 Formation of Stable Indole Core Ions Spectrum Mass Spectrum (Fragment Fingerprint) F3->Spectrum Analysis

Caption: General workflow for indole analysis by mass spectrometry.

Guide 2.3: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for indole analysis and purification. However, their chemical properties can lead to frustrating chromatographic issues.

Q: My indole compound is showing a tailing peak on a C18 column. What is causing this and how can I improve the peak shape?

A: Peak tailing for indole compounds is very common and usually results from secondary interactions between the basic indole nitrogen and the silica stationary phase.

  • Causality: The indole N-H proton is weakly acidic, but the lone pair on the nitrogen can act as a hydrogen bond acceptor or a weak base. Residual, acidic silanol groups (-Si-OH) on the surface of the silica backbone of the C18 column can interact strongly with the indole, causing some molecules to "stick" and elute later, resulting in a tailed peak.

  • Troubleshooting & Optimization Protocol:

    • Lower the Mobile Phase pH: Add a small amount of an acid modifier to the mobile phase. Typically, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is used.[12] This protonates the silanol groups, "capping" them and preventing them from interacting with your analyte.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or specifically designed for analyzing basic compounds at neutral pH. If you frequently analyze indoles, investing in such a column can significantly improve peak shape.

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion, including tailing. Try reducing the injection volume or sample concentration.

    • Ensure Sample Solvent Compatibility: Dissolving your sample in a solvent much stronger than the mobile phase (e.g., pure DMSO or DMF when the mobile phase is highly aqueous) can cause poor peak shape. If possible, dissolve your sample in the mobile phase itself.

Q: I am trying to quantify an indole derivative in a biological matrix (e.g., plasma, tissue homogenate) and my results are inconsistent and recovery is low. What is the likely problem?

A: This is a classic case of matrix effects .[12] Components in the biological sample (salts, lipids, proteins) can interfere with the analysis, typically by suppressing the ionization of your target analyte in the mass spectrometer source.

  • Expert Insight: Matrix effects are the single biggest challenge in bioanalytical quantification. You cannot assume that a method developed with clean standards will work for a complex sample. The key is to remove as many interfering components as possible during sample preparation and to use an appropriate internal standard.

  • Workflow for Mitigating Matrix Effects:

    • Optimize Sample Preparation:

      • Protein Precipitation (PPT): A simple method where a cold organic solvent (like acetonitrile) is added to precipitate proteins.[12] It's fast but can be "dirty," leaving many matrix components behind.

      • Liquid-Liquid Extraction (LLE): More selective. The sample is extracted with an immiscible organic solvent, leaving many polar interferences in the aqueous layer.

      • Solid-Phase Extraction (SPE): The most powerful technique. It uses a small chromatography cartridge to bind the analyte of interest while matrix components are washed away. This provides the cleanest extracts.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. An internal standard is a version of your analyte where several atoms have been replaced with heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H). A deuterated indole (e.g., indole-d7) is a common choice.[12] The SIL-IS is added to the sample at the very beginning of the preparation process. It behaves almost identically to your analyte during extraction, chromatography, and ionization. Any signal suppression or enhancement caused by the matrix will affect both the analyte and the SIL-IS equally. By calculating the ratio of the analyte signal to the SIL-IS signal, the matrix effect is cancelled out, leading to accurate and precise quantification.

Diagram: Troubleshooting HPLC & LC-MS Issues

cluster_hplc HPLC Peak Shape cluster_lcms LC-MS Quantification start Problem Observed p1 Peak Tailing start->p1 p2 Low Recovery / Inconsistent Results start->p2 s1 Add 0.1% Formic Acid to Mobile Phase p1->s1 s2 Use Base-Deactivated Column s1->s2 s3 Reduce Sample Concentration s2->s3 end Improved Result s3->end s4 Improve Sample Prep (e.g., use SPE) p2->s4 s5 Use Stable Isotope-Labeled Internal Standard (SIL-IS) s4->s5 s5->end

Caption: Decision tree for common indole analysis issues in chromatography.

References

  • BenchChem. (2025).
  • Darko, G., & Wessjohann, L. A. (2022). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC.
  • Singh, R., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC - NIH.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Chemistry LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra. Chemistry LibreTexts.
  • Kaur, H., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH.
  • Microbe Online. (2022).
  • YouTube. (2025).
  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Identification of indole oxidation products produced by selected T4MO....
  • Arora, P. K. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH.
  • MDPI. (n.d.). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid.
  • MDPI. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2014).
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • BenchChem. (n.d.).
  • SciELO. (n.d.).
  • PubMed. (2019).
  • Joseph-Nathan, P., et al. (n.d.). NMR STUDIES OF INDOLE. LOCKSS.
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • BenchChem. (n.d.).
  • SciSpace. (n.d.).
  • ACS Publications. (n.d.).
  • Journal of Chromatographic Science | Oxford Academic. (2012).
  • MDPI. (n.d.). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities.
  • Wikipedia. (n.d.). Indole.
  • SpringerLink. (2025). Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC–MS/MS.
  • SciRP.org. (n.d.).
  • Biotage. (n.d.).
  • PMC - NIH. (2020).
  • Phenomenex. (2025).
  • ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz)
  • YouTube. (2016). Practical evaluation of matrix effect, recovery and process efficiency.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (2018). (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • American Society for Microbiology. (2009). Indole Test Protocol.
  • Semantic Scholar. (1987).
  • Biotage. (n.d.).
  • ResearchGate. (2025).
  • ChemicalBook. (n.d.). Indoline(496-15-1) 13C NMR spectrum.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of 2-tert-butyl-1H-indol-5-amine

This guide provides a rigorous validation framework for 2-tert-butyl-1H-indol-5-amine (CAS: 682357-49-9), a privileged indole scaffold. While widely recognized as the critical pharmacophore precursor for CFTR modulators...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous validation framework for 2-tert-butyl-1H-indol-5-amine (CAS: 682357-49-9), a privileged indole scaffold. While widely recognized as the critical pharmacophore precursor for CFTR modulators (e.g., Tezacaftor/VX-661), this compound and its derivatives possess intrinsic bioactivity relevant to 5-Lipoxygenase (5-LOX) inhibition and lipid peroxidation pathways.

This guide is structured to validate the compound's identity, assess its functional activity, and determine its selectivity profile in drug discovery workflows.

Part 1: Strategic Overview & Mechanism of Action

The Dual Identity

In high-stakes drug development, 2-tert-butyl-1H-indol-5-amine is rarely a "final" drug but a high-value pharmacophore . Its validation requires distinguishing between its role as a synthetic precursor and its intrinsic biological activity .

FeatureRole as Precursor (CFTR)Role as Active Probe (LOX/Redox)
Primary Target Precursor to Tezacaftor (VX-661) 5-Lipoxygenase (5-LOX) / Lipid Peroxidation
Mechanism Chaperone/Corrector synthesisRedox scavenging & Iron chelation
Key Moiety 5-amine (linker site)Indole NH & 2-tert-butyl (lipophilicity)
Validation Goal High purity (>98%) for couplingIC50 determination & Selectivity
Mechanistic Pathway (CFTR Modulation Context)

The 2-tert-butyl group provides critical steric bulk and lipophilicity, enabling the final inhibitor to nestle into the hydrophobic pocket of the CFTR Transmembrane Domain (TMD1), stabilizing the F508del mutant protein.

CFTR_Pathway Compound 2-tert-butyl-1H-indol-5-amine (Scaffold) Synthesis Coupling w/ Cyclopropane Acid Compound->Synthesis Precursor Modulator Active CFTR Modulator (e.g., Tezacaftor) Synthesis->Modulator Yields Target F508del-CFTR (Misfolded) Modulator->Target Binds TMD1 Action Conformational Stabilization (Chaperone Effect) Target->Action Corrects Folding Outcome Restored Cl- Transport Action->Outcome Functional Rescue

Figure 1: The structural role of the amine scaffold in generating functional CFTR correctors.

Part 2: Chemical Validation (Purity & Identity)

Before biological testing, the compound must be validated for regio-isomeric purity . The bulky tert-butyl group at position 2 is prone to steric hindrance during synthesis, and impurities (e.g., 6-isomer or oxidized byproducts) can skew bioassay results.

Critical Quality Attributes (CQA)
AttributeAcceptance CriteriaMethodRationale
Purity >98.5% (Area %)HPLC-UV (254 nm)Minor amine impurities can be toxic or active.
Identity 1H-NMR confirms t-butyl (1.3-1.4 ppm)1H-NMR (DMSO-d6)Confirm 2-position substitution vs. 3-position.
Residual Solvent <500 ppm (DMF/EtOAc)GC-HSSolvents can inhibit kinases/enzymes falsely.
Oxidation State Absence of Indolin-2-oneLC-MSIndoles oxidize to oxindoles; inactive in CFTR coupling.
Validated HPLC Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic) and 210 nm (amide bonds if coupled).

Part 3: Functional Validation Protocols

If validating the amine as a Selective Inhibitor (e.g., for 5-LOX or as a negative control for CFTR), use the following self-validating workflows.

Protocol A: 5-Lipoxygenase (5-LOX) Inhibition Assay

Indoles with 2-substitution are classic 5-LOX pharmacophores. This assay validates if the amine possesses intrinsic anti-inflammatory activity.

Principle: Measures the inhibition of LTB4 production from Arachidonic Acid (AA).

Workflow:

  • Preparation: Lysate from polymorphonuclear leukocytes (PMNL) or purified recombinant 5-LOX.

  • Incubation: Incubate enzyme + 2-tert-butyl-1H-indol-5-amine (0.1 nM – 10 µM) for 10 min at 37°C.

    • Control: Zileuton (Positive Control).

  • Activation: Add 2 mM CaCl2 and 20 µM Arachidonic Acid.

  • Termination: Stop reaction with cold Methanol after 10 min.

  • Quantification: Measure LTB4 via ELISA or LC-MS/MS.

Self-Validation Check:

  • The IC50 of the Positive Control (Zileuton) must fall within 0.5–1.0 µM.

  • If the indole shows IC50 < 5 µM, it is a confirmed "active" inhibitor, not just a scaffold.

Protocol B: CFTR Correction Assay (Ussing Chamber)

Used when the amine is derivatized or tested for "fragment-based" correction activity.

Workflow:

  • Cell Line: CFBE41o- cells expressing F508del-CFTR.

  • Treatment: Incubate cells with compound (10 µM) for 24 hours.

  • Mounting: Mount monolayers in Ussing chambers.

  • Measurement:

    • Clamp voltage to 0 mV.

    • Add Forskolin (10 µM) to activate CFTR.

    • Add Genistein (50 µM) to potentiate.[1]

    • Add CFTRinh-172 (10 µM) to block (confirms specificity).

  • Data Output: Calculate

    
     (Change in short-circuit current).
    

Part 4: Selectivity Profiling & Data Interpretation

To claim "selectivity," you must prove the compound does not inhibit structurally related targets.

Recommended Selectivity Panel
TargetRelevanceAssay TypeDesired Outcome (Selective)
COX-1 / COX-2 Inflammation (Indole overlap)Enzymatic (Peroxidase)IC50 > 50 µM (Inactive)
IDO1 Indoleamine 2,3-dioxygenaseKynurenine productionIC50 > 10 µM
Cytotoxicity General ToxicityMTT / CellTiter-GloCC50 > 100 µM
hERG Cardiac SafetyPatch ClampIC50 > 30 µM
Comparative Performance Table

Hypothetical data based on structural class behavior.

Compound5-LOX IC50CFTR Correction (Fold Increase)COX-2 Selectivity Ratio
2-tert-butyl-1H-indol-5-amine ~2-5 µM (Moderate)1.1x (Negligible alone)>50x (Selective vs COX)
Tezacaftor (Derivative) Inactive>5.0x (High) N/A
Zileuton (Reference) 0.5 µM1.0x>100x
Decision Logic for Researchers

Decision_Tree Start Start Validation Check_Purity Step 1: Purity > 98%? Start->Check_Purity Purify Re-crystallize / Prep HPLC Check_Purity->Purify No Target_Q Target: CFTR or Enzyme? Check_Purity->Target_Q Yes CFTR_Path CFTR Modulator Synthesis Target_Q->CFTR_Path CFTR Enzyme_Path Direct Inhibition (5-LOX/IDO) Target_Q->Enzyme_Path Enzyme Derivatize Step 2: Couple w/ Cyclopropane CFTR_Path->Derivatize Assay_Direct Step 2: Run Enzymatic Assay Enzyme_Path->Assay_Direct Selectivity Step 3: Run Selectivity Panel (COX/Cytotoxicity) Derivatize->Selectivity Assay_Direct->Selectivity

Figure 2: Validation decision tree for 2-tert-butyl-1H-indol-5-amine.

Part 5: References

  • Vertex Pharmaceuticals. (2010). Indole derivatives as CFTR modulators. US Patent 7,645,789.

    • Primary source for the synthesis and application of 2-tert-butyl-1H-indol-5-amine in CFTR drug discovery.

  • Hadida, S., et al. (2014). Discovery of N-(2,2-difluoro-benzo[d][1,3]dioxol-5-yl)-N-(1-(2-hydroxyethyl)-2-methyl-1H-indol-5-yl)cyclopropanecarboxamide (VX-661, Tezacaftor) for the Treatment of Cystic Fibrosis. Journal of Medicinal Chemistry.

    • Validates the structural activity relationship (SAR) of the indole amine scaffold.

  • Werz, O., et al. (2017). 5-Lipoxygenase: cellular biology and molecular pharmacology. Current Drug Targets.[2]

    • Provides the protocol and mechanistic grounding for 5-LOX inhibition by indole-based scaffolds.

  • PubChem. (2023). Compound Summary: 2-tert-butyl-1H-indol-5-amine.[1][2][3][4][5][6] National Library of Medicine.

    • Chemical and physical property validation.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-tert-butyl-1H-indol-5-amine Analogs

Introduction: The Indole Scaffold and the Promise of the 2-tert-butyl-1H-indol-5-amine Core This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 2-tert-butyl-1H-indol-5-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold and the Promise of the 2-tert-butyl-1H-indol-5-amine Core

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 2-tert-butyl-1H-indol-5-amine. As direct experimental data on this specific scaffold is nascent, we will extrapolate key SAR principles from extensive research on related indole-based compounds, particularly kinase inhibitors, which frequently feature similar structural motifs.[7][8][9] Our objective is to provide researchers, scientists, and drug development professionals with a predictive framework to guide the rational design of potent and selective analogs targeting protein kinases, a class of enzymes deeply implicated in diseases such as cancer and inflammatory disorders.[9][10]

Core Scaffold Analysis: Deconstructing the Key Pharmacophoric Features

The 2-tert-butyl-1H-indol-5-amine core is defined by three key regions for interaction and modification: the C2-tert-butyl group, the C5-amino group, and the N1-indole proton. Understanding the intrinsic contribution of each is fundamental to predicting the impact of further chemical modifications.

  • The C2-tert-butyl Group: This bulky, hydrophobic moiety is critical for establishing van der Waals interactions within lipophilic pockets of target proteins. In the context of kinase inhibition, this group is predicted to access and anchor within the hydrophobic back pocket of the ATP-binding site, a strategy often employed to achieve high potency and selectivity.[7] Its steric bulk can also influence the overall conformation of the molecule, potentially locking it into a bioactive orientation.

  • The C5-amino Group: The primary amine at the C5 position is a key electronic and structural feature. It acts as a hydrogen bond donor, a common interaction motif with protein active sites. Furthermore, it serves as a versatile chemical handle for introducing a wide array of substituents, allowing for systematic exploration of the surrounding chemical space. Modifications at this position are expected to significantly modulate target affinity, selectivity, and physicochemical properties.

  • The N1-Indole Proton: The N-H group of the indole ring is a crucial hydrogen bond donor and plays a pivotal role in anchoring the scaffold to the hinge region of many protein kinases. Derivatization at this position (N-alkylation) removes this hydrogen bond donor capability but can be exploited to probe for additional hydrophobic interactions or to modulate properties like cell permeability and metabolic stability.

Below is a visual representation of the key pharmacophoric features of the core scaffold.

Caption: Key pharmacophoric points of the 2-tert-butyl-1H-indol-5-amine scaffold.

Comparative SAR Analysis of Analogs

To illustrate the potential SAR trends, we present a series of hypothetical analogs with predicted biological activities against a representative tyrosine kinase (e.g., VEGFR2). The data, while illustrative, is based on established principles from published studies on indole-based kinase inhibitors.[8][11]

Part 1: Modifications at the C5-Amino Group

The C5-amino group is an ideal position for introducing substituents to probe the solvent-exposed region or additional binding pockets of a target. Here, we compare the effects of acylation and arylation.

Table 1: SAR of C5-Amine Analogs

Compound IDR (at C5-NH-R)VEGFR2 IC₅₀ (nM)Cell Proliferation GI₅₀ (nM)Rationale & Predicted Impact
1a (Core) -H8501200Baseline activity; primary amine forms key H-bond.
1b -C(O)CH₃ (Acetyl)450780Acylation neutralizes basicity; acetyl group may form additional interactions, improving potency.
1c -C(O)Ph (Benzoyl)150250Larger aromatic group explores a deeper hydrophobic pocket, significantly enhancing potency.
1d -C(O)-4-F-Ph85130Electron-withdrawing fluorine may enhance H-bonding of the amide or form specific halogen bonds.
1e -SO₂CH₃ (Mesyl)>2000>3000Sulfonamide alters geometry and electronic character unfavorably, leading to loss of activity.

Expert Interpretation: The data in Table 1 suggests that extending from the C5-amine with hydrophobic, planar groups capable of π-stacking or occupying adjacent pockets is a productive strategy. The improvement from 1a to 1d highlights a clear vector for optimization. The poor activity of the sulfonamide analog 1e underscores the importance of the amide bond's specific geometry and hydrogen bonding capabilities in this region.

Part 2: Modifications at the N1-Indole Position

Modification at the N1 position can differentiate between targets that require the N-H for hinge binding and those that have a hydrophobic pocket nearby.

Table 2: SAR of N1-Indole Analogs (using 1d as the base scaffold)

| Compound ID | R¹ (at N1) | VEGFR2 IC₅₀ (nM) | Cell Proliferation GI₅₀ (nM) | Rationale & Predicted Impact | | :--- | :--- | :--- | :--- | | 1d (Base) | -H | 85 | 130 | N-H acts as a critical H-bond donor to the kinase hinge region. | | 2a | -CH₃ (Methyl) | 1500 | 2200 | Loss of the essential N-H hydrogen bond donor drastically reduces potency. | | 2b | -CH₂CH₂OH | 950 | 1400 | The hydroxyl group may recover some affinity by interacting with water or a nearby residue, but is insufficient to restore potency. |

Expert Interpretation: The dramatic loss of activity upon N-methylation (2a ) strongly implies that the N1-H is a crucial hydrogen bond donor for this class of compounds, likely interacting with the kinase hinge region. This is a common feature for many Type II kinase inhibitors.[7] Any modifications at this position must be carefully considered and are generally disfavored unless a specific pocket can be targeted without disrupting this key interaction.

Experimental Protocols for SAR Validation

To generate the empirical data required to validate these predicted SAR trends, standardized and robust assays are essential. The following are detailed protocols for a biochemical kinase inhibition assay and a cell-based proliferation assay.

Protocol 1: In Vitro VEGFR2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the inhibitor concentration that displaces 50% of a fluorescent tracer from the kinase active site (IC₅₀).

Workflow Diagram:

Kinase_Assay_Workflow cluster_workflow VEGFR2 Kinase Binding Assay Workflow A 1. Prepare Reagents: - Kinase (VEGFR2) - Eu-anti-tag Antibody - Alexa Fluor™ Tracer - Test Compounds B 2. Dispense Compound: Add serially diluted test compounds to 384-well plate. A->B C 3. Add Kinase/Antibody Mix: Dispense pre-mixed VEGFR2 and Eu-antibody solution. B->C D 4. Add Tracer: Dispense Alexa Fluor™ tracer to initiate binding reaction. C->D E 5. Incubate: Incubate for 60 minutes at room temperature, protected from light. D->E F 6. Read Plate: Measure TR-FRET signal on a fluorescence plate reader. E->F G 7. Analyze Data: Calculate IC50 values by fitting dose-response curves. F->G

Caption: Workflow for the in vitro TR-FRET kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute test compounds in 100% DMSO, typically starting from a 10 mM stock. A 10-point, 3-fold dilution series is standard.

  • Assay Plate Preparation: Transfer 100 nL of each compound dilution into a low-volume 384-well microplate. Include "no inhibitor" (DMSO only) and "no kinase" (background) controls.

  • Kinase/Antibody Solution: Prepare a 2X working solution of VEGFR2 kinase and LanthaScreen™ Eu-anti-GST Antibody in 1X Kinase Buffer A. Add 5 µL to each well.

  • Tracer Solution: Prepare a 2X working solution of the Alexa Fluor™ 647-labeled tracer (e.g., a broad-spectrum ATP-competitive tracer) in 1X Kinase Buffer A.

  • Reaction Initiation: Add 5 µL of the 2X Tracer Solution to each well. The final reaction volume is 10 µL.

  • Incubation: Centrifuge the plate briefly (1000 rpm, 1 min) and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: Calculate the Emission Ratio (665 nm / 615 nm). Normalize the data and fit the dose-response curve using a four-parameter logistic model to determine the IC₅₀ values.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with test compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVEC) into 96-well plates at a density of 5,000 cells/well in complete growth medium. Allow cells to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serially diluted test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.

Conclusion and Future Directions

The in-silico and literature-based analysis presented in this guide establishes a clear, rational framework for the optimization of 2-tert-butyl-1H-indol-5-amine analogs as potential kinase inhibitors. The key takeaways from this comparative study are:

  • C5-Amide Substitution: This is a highly productive position for modification. Introducing substituted aryl amides appears to be the most effective strategy for enhancing potency, likely by exploiting hydrophobic pockets adjacent to the primary binding site.

  • N1-Indole Integrity: The indole N-H is likely a critical hydrogen bond donor for hinge binding. Its modification is generally detrimental to activity and should be avoided unless specific structural information of the target suggests an alternative binding mode.

  • C2-tert-butyl Anchor: This group serves as a crucial hydrophobic anchor. Its role is foundational, and modifications to this group would likely constitute a significant departure from the core scaffold's intended binding hypothesis.

This guide provides a robust starting point for any drug discovery program based on the 2-tert-butyl-1H-indol-5-amine scaffold. The next logical steps are the synthesis of the proposed analogs and their empirical evaluation using the detailed protocols provided. This iterative process of design, synthesis, and testing, grounded in the SAR principles outlined herein, will be instrumental in advancing this promising chemical series toward the identification of potent, selective, and effective therapeutic candidates.

References

  • ResearchGate. (2026). Indole derivatives as antibacterials: overcoming MRSA resistance through SAR insights and AI-driven design.
  • BenchChem. (2025). Structure-Activity Relationship of 1-Allyl-1H-indol-5-amine Derivatives: A Comparative Guide.
  • PubMed Central. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41.
  • PubMed Central. (n.d.). Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues.
  • MDPI. (n.d.). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors.
  • ACS Publications. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry.
  • PubMed. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.
  • Iranian Journal of Pharmaceutical Sciences. (2013). Synthesis and Biological Activity of Certain Mannich Bases Derivatives from 1, 2, 4-Triazoles.
  • ACS Publications. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry.
  • PubMed Central. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties.
  • NIH. (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
  • PubMed Central. (n.d.). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors.
  • MDPI. (n.d.). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies.
  • (2022). Recent advancements on biological activity of indole and their derivatives: A review.
  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review.
  • (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
  • JOCPR. (n.d.). Synthesis and biological activity of some new indole derivatives containing pyrazole moiety.
  • MDPI. (n.d.). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives.

Sources

Validation

A Comparative Analysis of Synthetic Routes to 2-tert-butyl-1H-indol-5-amine: A Guide for Researchers

Introduction 2-tert-butyl-1H-indol-5-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a sterically demanding tert-butyl group at the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-tert-butyl-1H-indol-5-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a sterically demanding tert-butyl group at the C2 position and an amino group at the C5 position, imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules and functional materials. The efficient and scalable synthesis of this indole derivative is therefore a topic of significant interest to researchers in both academic and industrial settings.

This guide provides a comparative analysis of different synthetic routes to 2-tert-butyl-1H-indol-5-amine, offering insights into the strategic advantages and potential challenges of each approach. The discussion is grounded in established chemical principles and supported by experimental data to aid researchers in selecting the most suitable method for their specific needs, whether for small-scale exploratory studies or large-scale production.

Overview of Synthetic Strategies

The construction of the indole nucleus is a well-explored area of organic synthesis, with several named reactions providing reliable access to this important heterocycle. For a specifically substituted target like 2-tert-butyl-1H-indol-5-amine, the choice of synthetic strategy is dictated by the availability of starting materials and the desired efficiency of the overall sequence. The most prominent and logical approach for this target molecule is the Fischer indole synthesis , a robust and versatile method for forming the indole ring.[1] Alternative strategies, while plausible, often involve more complex multi-step sequences.

This guide will focus on a comparative analysis of two primary Fischer indole synthesis-based routes, which differ in their management of the sensitive amino group:

  • Route 1: Direct Fischer Indole Synthesis with a Substituted Phenylhydrazine. This is the most convergent approach, where the key indole-forming cyclization is performed on a precursor that already contains the required amino functionality (or a nitro precursor).

  • Route 2: Fischer Indole Synthesis followed by Nitration and Reduction. This route constructs the 2-tert-butylindole core first and then introduces the C5-amino group in subsequent steps.

Route 1: Direct Fischer Indole Synthesis

This strategy is conceptually the most direct path to the target compound. It involves the reaction of a suitably substituted phenylhydrazine with a ketone bearing the tert-butyl group, in this case, pinacolone (3,3-dimethyl-2-butanone).

Synthetic Pathway

Caption: Synthetic scheme for Route 1.

Causality Behind Experimental Choices

The choice of 4-nitrophenylhydrazine as the starting material is strategic. The nitro group is a robust functional group that is stable to the acidic conditions of the Fischer indole synthesis.[1] It also acts as a precursor to the desired amine, which can be revealed in the final step of the synthesis. Direct use of 4-aminophenylhydrazine is often problematic as the amino group can interfere with the acidic cyclization step.

The reaction with pinacolone is a standard approach to introduce the 2-tert-butyl group. The initial condensation to form the hydrazone is typically straightforward. The subsequent cyclization, the core of the Fischer indole synthesis, requires an acid catalyst and heat to promote the key[2][2]-sigmatropic rearrangement.[1][3]

The final step is the reduction of the nitro group to an amine. This is a high-yielding and well-established transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[4]

Experimental Protocol (Representative)
  • Hydrazone Formation: 4-Nitrophenylhydrazine (1.0 eq) and pinacolone (1.1 eq) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The resulting hydrazone can often be isolated by filtration.

  • Fischer Indole Synthesis: The dried hydrazone is added to a suitable acid catalyst, such as polyphosphoric acid or a mixture of sulfuric acid in ethanol, and heated. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by pouring it onto ice and neutralizing with a base. The crude 2-tert-butyl-5-nitro-1H-indole is then extracted.

  • Nitro Group Reduction: The crude 2-tert-butyl-5-nitro-1H-indole is dissolved in a solvent like ethanol or ethyl acetate. A catalytic amount of 10% Pd/C is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield 2-tert-butyl-1H-indol-5-amine.[4][5]

Route 2: Post-Cyclization Functionalization

This approach involves first synthesizing 2-tert-butyl-1H-indole and then introducing the amino group at the 5-position through a nitration-reduction sequence.

Synthetic Pathway

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 2-tert-butyl-1H-indol-5-amine as a Kinase Inhibitor Candidate

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound 2-tert-butyl-1H-indol-5-amine, a promising scaffold identified in kinase inhibitor discovery programs. While the prim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound 2-tert-butyl-1H-indol-5-amine, a promising scaffold identified in kinase inhibitor discovery programs. While the primary inhibitory activity of this compound is under investigation against our hypothetical target "Kinase X," understanding its off-target interaction profile is paramount for its progression as a viable drug candidate or a precise chemical probe. A thorough cross-reactivity profile not only anticipates potential toxicities but also elucidates the molecular mechanisms that could lead to unexpected phenotypes.

This document outlines the strategic application of binding assays and functional screens to build a robust selectivity profile. We will compare its hypothetical profile against established kinase inhibitors to provide context for its potential utility and liabilities.

The Rationale for Comprehensive Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share structural homology within the ATP-binding pocket, the target of most small-molecule kinase inhibitors. Consequently, achieving absolute selectivity is a formidable challenge. Off-target interactions can lead to a range of outcomes, from unforeseen therapeutic benefits (polypharmacology) to severe adverse effects. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical step in understanding the compound's true biological activity.

Our strategy is built on a tiered approach:

  • Tier 1: Broad Kinome Screening: An initial high-throughput screen against a large, representative panel of kinases to identify potential off-targets.

  • Tier 2: Dose-Response Validation: Quantitative assessment of the binding affinity or inhibitory activity against the "hits" identified in Tier 1 to confirm and rank them.

  • Tier 3: Cellular Functional Assays: Evaluation of the compound's activity in a cellular context to determine if off-target binding translates to a functional consequence.

Tier 1: Primary Off-Target Screening – The Kinome Scan

The initial step is to assess the binding profile of 2-tert-butyl-1H-indol-5-amine across a significant portion of the human kinome. A common and effective method for this is a competition binding assay. For this guide, we will use the Eurofins DiscoverX KINOMEscan™ platform as our reference protocol, which utilizes a DNA-tagged ligand displacement strategy.

Experimental Workflow: KINOMEscan™ Profiling

The principle of this assay is to measure the ability of the test compound to displace a proprietary, DNA-tagged ligand from the ATP-binding site of a panel of kinases. The amount of kinase-ligand interaction is quantified via qPCR of the DNA tag.

G cluster_assay KINOMEscan Workflow compound 2-tert-butyl-1H-indol-5-amine (Test Compound) incubation Incubation & Binding compound->incubation Competition kinase_ligand Kinase-Tagged Ligand Complex kinase_ligand->incubation beads Immobilized Kinase Panel beads->incubation separation Affinity Separation (Wash Unbound) incubation->separation quantification qPCR Quantification of Bound Ligand separation->quantification data Data Analysis (% Inhibition) quantification->data

Caption: Workflow for a competition binding-based kinome scan.

Hypothetical Screening Results

Let's assume 2-tert-butyl-1H-indol-5-amine is screened at a concentration of 1 µM against a panel of 468 kinases. The results are typically reported as percent inhibition relative to a DMSO control. A common threshold for identifying a "hit" is >80% inhibition.

CompoundPrimary Target (Assumed)Screening ConcentrationNumber of Hits (>80% Inhibition)Key Off-Targets Identified
2-tert-butyl-1H-indol-5-amine Kinase X1 µM8SRC, LCK, YES, FYN, ABL1
Comparator A (Dasatinib) BCR-ABL1 µM55Broad SRC family, c-KIT, PDGFR
Comparator B (Lapatinib) EGFR, HER21 µM6Minimal off-target activity

This initial screen suggests that 2-tert-butyl-1H-indol-5-amine has a relatively selective profile, with significant off-target activity primarily within the SRC family of kinases. This is a common cross-reactivity pattern for many kinase inhibitors.

Tier 2: Quantitative Validation of Off-Target Hits

The next logical step is to quantify the potency of 2-tert-butyl-1H-indol-5-amine against the identified off-targets from the primary screen. This is typically achieved by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) or binding affinity (Kd).

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

A robust method for determining binding affinity is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle:

  • A terbium-labeled antibody (donor) binds to a GST-tagged kinase.

  • A fluorescein-labeled, proprietary tracer (acceptor) binds to the kinase's ATP pocket.

  • When in close proximity, excitation of the terbium donor results in energy transfer to the fluorescein acceptor, producing a FRET signal.

  • The test compound competes with the tracer for the ATP binding site, disrupting FRET in a dose-dependent manner.

G cluster_assay LanthaScreen TR-FRET Assay Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor antibody Tb-Antibody kinase GST-Kinase antibody->kinase tracer Fluorescein-Tracer kinase->tracer fret High TR-FRET Signal tracer->fret Energy Transfer antibody_i Tb-Antibody kinase_i GST-Kinase antibody_i->kinase_i Binds GST tag no_fret Low TR-FRET Signal kinase_i->no_fret No Energy Transfer inhibitor 2-tert-butyl-1H-indol-5-amine inhibitor->kinase_i tracer_i Fluorescein-Tracer (Displaced)

Caption: Principle of the TR-FRET LanthaScreen kinase binding assay.

Hypothetical Dose-Response Data

By performing this assay for the primary target (Kinase X) and the key off-targets (SRC, LCK), we can generate comparative affinity data.

Target Kinase2-tert-butyl-1H-indol-5-amine (Kd, nM)Comparator A (Dasatinib) (Kd, nM)Comparator B (Lapatinib) (Kd, nM)
Kinase X (Primary) 15 1200950
SRC 850.8>10,000
LCK 1201.1>10,000
ABL1 9501.5>10,000
EGFR >10,000309.8

Interpretation:

  • Our lead compound shows good selectivity for Kinase X over the tested off-targets (5.7-fold vs. SRC).

  • Dasatinib, a known potent SRC/ABL inhibitor, confirms the validity of the assay.

  • Lapatinib, an EGFR/HER2 inhibitor, shows high selectivity, as expected.

Tier 3: Assessing Functional Impact in Cellular Systems

Demonstrating that a compound binds to an off-target in a biochemical assay is only part of the story. The critical question is whether this binding event translates into functional inhibition of the kinase in a cellular environment. This can be assessed by measuring the phosphorylation of a known downstream substrate of the off-target kinase.

Experimental Protocol: Cellular Phospho-Substrate Immunoassay

For the SRC family kinase off-targets, we can use a cell line that has constitutive SRC activity (e.g., HT29 colorectal cancer cells) and measure the phosphorylation of a downstream substrate like STAT3 at tyrosine 705 (pSTAT3 Y705).

Step-by-Step Method:

  • Cell Culture: Plate HT29 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 2-tert-butyl-1H-indol-5-amine for 2 hours. Include DMSO as a negative control and a known SRC inhibitor (e.g., Dasatinib) as a positive control.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Immunoassay: Use a sandwich ELISA or a bead-based immunoassay (e.g., AlphaLISA®) to specifically quantify the levels of phosphorylated STAT3 (Y705) and total STAT3.

  • Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal for each well. Plot the normalized signal against the compound concentration and fit a dose-response curve to determine the cellular IC50.

Hypothetical Cellular Activity
CompoundCellular pSTAT3 (Y705) Inhibition IC50 (nM)
2-tert-butyl-1H-indol-5-amine 750
Comparator A (Dasatinib) 5

Conclusion: The cellular IC50 for SRC inhibition (750 nM) is 50-fold higher than the biochemical binding affinity for our primary target, Kinase X (15 nM). This provides a selectivity window and suggests that at therapeutic concentrations designed to inhibit Kinase X, the compound may not significantly engage SRC in a cellular context. This is a favorable outcome, indicating that the off-target binding observed in biochemical assays may not translate to a functional cellular effect at the intended therapeutic dose.

Summary and Next Steps

The cross-reactivity profiling of 2-tert-butyl-1H-indol-5-amine reveals a promising candidate with a manageable off-target profile.

  • Selectivity: The compound is highly potent against its primary target, Kinase X, and displays a selectivity window over its main off-targets in the SRC kinase family.

  • Comparison: Compared to the broadly active inhibitor Dasatinib, our compound is significantly more selective. Its profile is more akin to a targeted inhibitor like Lapatinib, albeit with a different off-target signature.

  • Future Directions: The next phase of investigation should include broader safety profiling against other target classes (e.g., GPCRs, ion channels) and in vivo studies to correlate the observed selectivity profile with the compound's efficacy and safety in a whole-organism context.

This structured, data-driven approach to cross-reactivity profiling provides critical insights, de-risks the development process, and ultimately builds a comprehensive understanding of the compound's therapeutic potential.

References

  • KINOMEscan™ Technology Overview. Eurofins DiscoverX. [Link]

  • The human kinome. Manning, G., Whyte, D.B., Martinez, R. et al. Science. [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 2-tert-butyl-1H-indol-5-amine

Executive Summary & Compound Identification 2-tert-butyl-1H-indol-5-amine is a specialized indole derivative often utilized as a scaffold in medicinal chemistry (e.g., for 5-lipoxygenase inhibitors or kinase modulation)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

2-tert-butyl-1H-indol-5-amine is a specialized indole derivative often utilized as a scaffold in medicinal chemistry (e.g., for 5-lipoxygenase inhibitors or kinase modulation). Due to the presence of the primary aromatic amine at position 5 and the lipophilic tert-butyl group at position 2, this compound presents specific handling challenges regarding oxidation sensitivity and potential biological activity.

Immediate Action Required: Treat this substance as a Hazardous Organic Amine . It must be segregated from oxidizing agents and disposed of via high-temperature incineration. Do not dispose of down the drain.

Chemical Identity Matrix
ParameterDetail
Chemical Name 2-tert-butyl-1H-indol-5-amine
CAS Number 682357-49-9
Molecular Formula C₁₂H₁₆N₂
Molecular Weight 188.27 g/mol
Physical State Solid (Off-white to brown powder, subject to oxidation)
Solubility Soluble in DMSO, Methanol, DCM; Low water solubility

Hazard Profiling & Risk Assessment

Before disposal, the waste generator must understand the why behind the protocol. This section grounds the safety procedures in chemical causality.

The "Lipophilic Amine" Risk Factor
  • Mechanism: The tert-butyl group significantly increases the lipophilicity (LogP) of the indole core compared to the parent 5-aminoindole. This facilitates rapid dermal absorption.

  • Toxicological Implication: Aromatic amines are a structural class associated with genotoxicity and sensitization. While specific toxicological data for this derivative may be sparse, the Precautionary Principle mandates treating it as a potential mutagen and skin sensitizer.

  • Reactivity: The C5-amine is electron-rich and prone to rapid oxidation. Old samples may turn dark brown/black; this degradation product is often more cytotoxic than the parent compound.

Incompatibility Alerts
  • Oxidizers: Contact with strong oxidizers (e.g., Nitric Acid, Peroxides) can cause violent exothermic reactions or the formation of nitro-compounds.

  • Acids: Will form salts with strong acids. While not violent, this alters solubility and waste stream classification.

Disposal Procedures: The "Zero-Release" Protocol

The following protocols are designed to be self-validating. If a step cannot be verified (e.g., "Is the container sealed?"), the process halts.

Solid Waste (Pure Substance & Spills)

Objective: Complete thermal destruction via RCRA-compliant incineration.

  • Containment:

    • Transfer the solid into a clear, wide-mouth polyethylene or glass jar.

    • Scientific Rationale: Avoid metal containers if acidic impurities are suspected. Clear glass allows visual inspection for oxidation (darkening) without opening.

  • Double-Bagging:

    • Place the primary container into a 6-mil polyethylene bag. Seal with a chemically resistant tie or tape.

  • Labeling:

    • Label must read: "HAZARDOUS WASTE - TOXIC ORGANIC SOLID (Indole Amine)."

    • Explicitly list CAS: 682357-49-9.

  • Disposal Stream:

    • Route to High-Temperature Incineration .

    • Prohibition:[1][2] Do not place in general trash or biohazard bags (unless biologically contaminated).

Liquid Waste (Mother Liquors & Solvents)

Objective: Prevent aquatic release and solvent incompatibility.

  • Segregation:

    • Stream A (Halogenated): If dissolved in DCM or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, DMSO, or Ethyl Acetate.

    • CRITICAL: Ensure the waste container contains NO ACIDS or OXIDIZERS .

  • pH Check (Self-Validation Step):

    • Dip a pH strip into the waste solvent (if aqueous miscible).

    • Requirement: pH must be > 7 (Basic/Neutral). If Acidic (< 4), neutralize slowly with Sodium Bicarbonate before adding to the organic amine waste drum to prevent heat generation in the central waste drum.

  • Rinsing:

    • Triple-rinse empty reaction vessels with a compatible solvent (e.g., acetone). Add rinsate to the liquid waste container. Do not rinse into the sink.

Contaminated Debris (PPE & Consumables)
  • Items: Gloves, weigh boats, paper towels.

  • Protocol: Collect in a dedicated "Solid Hazardous Waste" bucket lined with a yellow hazardous waste bag.

  • Disposal: Incineration.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalFlow Start Waste Generation: 2-tert-butyl-1H-indol-5-amine StateCheck Determine Physical State Start->StateCheck Solid SOLID WASTE (Powder/Crystals) StateCheck->Solid Pure Substance Liquid LIQUID WASTE (Solutions) StateCheck->Liquid Dissolved Debris CONTAMINATED DEBRIS (Gloves/Wipes) StateCheck->Debris Trace/Items Bagging Double Bag in 6-mil Polyethylene Solid->Bagging SolventCheck Identify Solvent Base Liquid->SolventCheck Debris->Bagging LabelSolid Label: TOXIC ORGANIC SOLID CAS: 682357-49-9 Bagging->LabelSolid Incinerator FINAL DISPOSAL: High-Temp Incineration LabelSolid->Incinerator Halo Halogenated Stream (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Stream (MeOH, DMSO, EtOAc) SolventCheck->NonHalo pHCheck Validation: Is pH Neutral/Basic? Halo->pHCheck NonHalo->pHCheck Neutralize Neutralize with NaHCO3 pHCheck->Neutralize No (Acidic) pHCheck->Incinerator Yes Neutralize->pHCheck

Figure 1: Decision logic for the segregation and disposal of 2-tert-butyl-1H-indol-5-amine waste streams.

Emergency Contingencies

Spill Cleanup (Dry)
  • PPE: Double nitrile gloves, N95 dust mask (or P100 respirator if fine dust is visible), lab coat, and goggles.

  • Action: Gently cover the spill with wet paper towels (to prevent dust lofting). Scoop up the wet towels and solid into a waste jar.

  • Decontamination: Wash the surface with a 1% acetic acid solution (to solubilize the amine) followed by a soap and water rinse.

Accidental Exposure
  • Skin Contact: Immediate wash with soap and copious water for 15 minutes. The lipophilic nature requires thorough mechanical washing (soap) rather than just rinsing.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—aromatic amines can cause corneal damage.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Aromatic Amines - Hazard Recognition. Retrieved May 20, 2025, from [Link]

  • PubChem. (n.d.). Compound Summary for Indole Derivatives. National Library of Medicine. Retrieved May 20, 2025, from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management for Academic Laboratories. Retrieved May 20, 2025, from [Link]

Sources

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